Toxicological Profile of 4-Methylphenethylamine (4-MPEA)
Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemical Identity[1] 4-Methylphenethylamine (4-MPEA) , also known as p-methylphenethyla...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity[1]
4-Methylphenethylamine (4-MPEA) , also known as p-methylphenethylamine, is a positional isomer of amphetamine and a structural analog of the endogenous trace amine
-phenethylamine (PEA).[1] Unlike its highly controlled isomer 4-Methylamphetamine (4-MA) , which possesses an -methyl group conferring resistance to monoamine oxidase (MAO), 4-MPEA lacks this steric protection.[1] Consequently, it functions pharmacologically as a transient Trace Amine-Associated Receptor 1 (TAAR1) agonist with a rapid metabolic turnover.[1]
This guide delineates the toxicological boundaries of 4-MPEA, distinguishing its relatively low acute toxicity profile from the severe serotonergic toxicity associated with 4-MA.[1] It provides rigorous protocols for experimental validation and risk assessment in laboratory settings.[1]
Structural Differentiation
The toxicological divergence between 4-MPEA and its isomers is driven by the presence or absence of the
4-MPEA acts primarily as a sympathomimetic agent through two synergistic mechanisms: TAAR1 activation and carrier-mediated monoamine release.[1]
TAAR1 Agonism & Signaling
4-MPEA binds to the intracellular TAAR1, a Gs-coupled GPCR located on the presynaptic membrane of monoaminergic neurons.[1] Activation triggers a cAMP-dependent signaling cascade that modulates the activity of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
Mechanistic Pathway:
Entry: 4-MPEA enters the presynaptic terminal via organic cation transporters (OCT2) or passive diffusion.[1]
Binding: Agonist binding to TAAR1.
Signaling:
protein activation Adenylyl Cyclase cAMP PKA/PKC activation.[1]
Effect: Phosphorylation of DAT/NET triggers transporter internalization or efflux (reverse transport), increasing synaptic monoamine concentrations.[1]
Visualization: TAAR1 Signaling Cascade
Figure 1: Signal transduction pathway of 4-MPEA mediated via TAAR1, leading to monoamine efflux.[1]
Pharmacokinetics & Metabolism[1][3]
The safety profile of 4-MPEA is heavily reliant on its rapid metabolism ("The MAO Gatekeeper Effect").[1] Unlike amphetamines, 4-MPEA is a substrate for Monoamine Oxidase B (MAO-B).[1]
Metabolic Fate
Upon ingestion, 4-MPEA undergoes rapid oxidative deamination.[1] This first-pass metabolism prevents toxic systemic concentrations under normal conditions.[1]
Risk Factor: Co-administration with MAO Inhibitors (e.g., Selegiline, Moclobemide) disables this safety valve, potentially elevating 4-MPEA to toxic levels comparable to amphetamine overdose (The "Cheese Effect").
Visualization: Metabolic Degradation[1]
Figure 2: Primary metabolic pathway of 4-MPEA demonstrating rapid detoxification via MAO-B.[1]
Toxicological Profile
Acute Toxicity Data
Quantitative toxicity data indicates that 4-MPEA is significantly less potent than amphetamine due to metabolic instability.[1]
Note: The similarity in LD50 between 4-MPEA and PEA confirms that the para-methyl substitution does not significantly alter acute lethality compared to the parent trace amine.
Clinical Toxidrome
In the event of overdose or MAO inhibition, 4-MPEA manifests a Sympathomimetic Toxidrome :
Note: 4-MPEA and Amphetamine share the same mass (135.21 g/mol ).[1] Chromatographic separation is mandatory. 4-MPEA typically elutes after amphetamine on C18 columns due to the lipophilicity of the para-methyl group vs the alpha-methyl group.[1]
References
Borne, R. F., et al. (1977).[1] "Acute toxicity of beta-phenylethylamine and various monomethylated and para-halogenated analogs in mice." Toxicology and Applied Pharmacology.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76751, 4-Methylphenethylamine.[1]
Broadley, K. J. (2010).[1] "The vascular effects of trace amines and amphetamines."[1] Pharmacology & Therapeutics.[1][4]
European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: p-Methylphenethylamine.[1][5]
Cayman Chemical. (2025).[1][2] Safety Data Sheet: Phenethylamine Analogs.
spectroscopic data (NMR, IR, MS) of 4-Methylphenethylamine
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methylphenethylamine Prepared by: Gemini, Senior Application Scientist Introduction 4-Methylphenethylamine (4-MPEA), also known as para-methylpheneth...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methylphenethylamine
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Methylphenethylamine (4-MPEA), also known as para-methylphenethylamine, is a primary amine belonging to the substituted phenethylamine class. Its chemical structure, consisting of a benzene ring substituted with a methyl group at the para position and an ethylamine side chain, makes it a structural isomer of other significant compounds, including amphetamine.[1] Given its role as a human trace amine-associated receptor 1 (TAAR1) agonist and its potential applications in pharmaceutical and neuroscience research, unambiguous structural confirmation and purity assessment are paramount.[1]
This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of 4-Methylphenethylamine. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the causal logic behind the spectral features and the experimental workflows designed to produce high-fidelity, verifiable results. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of the spectroscopic signature of this compound.
Molecular Structure and Predicted Spectroscopic Features
A foundational analysis of the molecular structure of 4-Methylphenethylamine allows us to predict the key features we expect to observe in each spectrum. The molecule's symmetry and the distinct electronic environments of its protons and carbons are critical to this predictive exercise.
Caption: Molecular structure of 4-Methylphenethylamine with key carbon and proton environments labeled.
¹H NMR: We anticipate five distinct signals: two for the aromatic protons (due to symmetry), one for the benzylic methylene (Cβ-H₂), one for the aminic methylene (Cα-H₂), one for the aromatic methyl group (C-Me-H₃), and one for the amine protons (NH₂). The aromatic protons should appear as two doublets. The two methylene groups will form an A₂B₂ system, likely appearing as two triplets. The methyl group will be a singlet, and the amine protons may be a broad singlet.
¹³C NMR: Due to the molecule's symmetry, we expect six distinct carbon signals: four for the aromatic carbons (C1, C2/C6, C3/C5, C4), one for the methyl carbon, and two for the ethylamine side-chain carbons.
IR Spectroscopy: Key absorptions should include N-H stretching from the primary amine, C-H stretching from both the aromatic ring and the aliphatic chain, and characteristic C=C stretching from the para-disubstituted aromatic ring.
Mass Spectrometry: The molecular ion peak is expected at an m/z corresponding to its molecular weight (135.21 g/mol ).[1] The dominant fragmentation pathway is anticipated to be a benzylic cleavage, resulting in a stable iminium ion.
¹H NMR Spectroscopy
Proton NMR is a powerful tool for elucidating the precise arrangement of hydrogen atoms in a molecule. The ¹H NMR spectrum of 4-Methylphenethylamine provides a clear fingerprint of its structure.
¹H NMR Data
The following table summarizes the proton NMR data for 4-Methylphenethylamine recorded in deuterated chloroform (CDCl₃).
Signal Assignment
Chemical Shift (δ, ppm)
Inferred Multiplicity
Inferred Integration
Aromatic (H-2, H-6)
~7.07
Doublet
2H
Aromatic (H-3, H-5)
~7.07
Doublet
2H
Aminic Methylene (-CH₂-NH₂)
~2.89
Triplet
2H
Benzylic Methylene (Ar-CH₂-)
~2.68
Triplet
2H
Aromatic Methyl (-CH₃)
~2.30
Singlet
3H
Amine (-NH₂)
~1.81
Broad Singlet
2H
(Data sourced from ChemicalBook for a spectrum acquired at 89.56 MHz in CDCl₃)[1]
Interpretation and Mechanistic Insights
Aromatic Region (δ ~7.07 ppm): The para-substitution pattern creates a symmetrical aromatic system. The protons ortho to the ethyl group (H-2, H-6) are chemically equivalent, as are the protons meta to the ethyl group (H-3, H-5). This results in a classic AA'BB' system which, at lower field strengths, often resolves into what appears to be two distinct doublets, typically centered around the same value.[2] The signal at ~7.07 ppm represents these four protons.
Aliphatic Chain (δ ~2.89 and ~2.68 ppm): The two methylene groups form a classic A₂B₂ spin system. The benzylic protons (Ar-CH₂-) at ~2.68 ppm are deshielded by the adjacent aromatic ring. The aminic methylene protons (-CH₂-NH₂) at ~2.89 ppm are deshielded by the electronegative nitrogen atom. Each signal appears as a triplet due to coupling with the adjacent methylene group (n+1 rule, where n=2).
Methyl Group (δ ~2.30 ppm): The three protons of the methyl group attached to the aromatic ring are equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. Its chemical shift is characteristic of a methyl group on a benzene ring.
Amine Protons (δ ~1.81 ppm): The protons of the primary amine appear as a broad singlet. The chemical shift of amine protons can vary depending on concentration, solvent, and temperature due to hydrogen bonding. Their coupling to adjacent protons is often not observed due to rapid proton exchange.
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Methylphenethylamine and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Instrumentation: Transfer the solution to a 5 mm NMR tube. The analysis should be performed on a spectrometer with a field strength of at least 300 MHz.
Acquisition Parameters:
Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
Number of Scans: Acquire 16 to 64 scans to ensure a good signal-to-noise ratio.
Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds.
Acquisition Time (aq): Set to at least 3-4 seconds to ensure good resolution.
Spectral Width (sw): A spectral width of 12-16 ppm is appropriate.
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and baseline correct. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate all signals.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. While a citable, assigned dataset for 4-Methylphenethylamine was not available in the conducted search, this section outlines the expected results and the protocol for acquisition.
Expected ¹³C NMR Spectral Features
Based on the molecular structure, six unique carbon signals are expected:
Aliphatic Carbons: The two sp³ hybridized carbons of the ethylamine chain (Ar-C H₂- and -C H₂-NH₂) are expected in the δ 25-50 ppm range. The methyl carbon (Ar-C H₃) should appear upfield, around δ 20-25 ppm.
Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-140 ppm). The two protonated carbons (C-2/C-6 and C-3/C-5) and the two quaternary carbons (C-1, substituted by the ethylamine chain, and C-4, substituted by the methyl group) will have distinct chemical shifts. Quaternary carbon signals are typically less intense.
Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve 20-50 mg of 4-Methylphenethylamine in ~0.7 mL of CDCl₃ with TMS.
Instrumentation: Use a 5 mm NMR tube in a spectrometer with a field strength of at least 75 MHz.
Acquisition Parameters:
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
Relaxation Delay (d1): A 2-second delay is standard.
Spectral Width (sw): A spectral width of ~220-240 ppm is sufficient to cover the entire range of organic carbons.
Data Processing: Process the data similarly to ¹H NMR. Calibrate the spectrum using the central peak of the CDCl₃ triplet at δ 77.16 ppm or the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic IR Absorption Bands
The following table outlines the expected key IR absorptions for 4-Methylphenethylamine based on its functional groups.
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3400-3250
N-H Stretch (symmetric & asymmetric)
Primary Amine (-NH₂)
3100-3000
C-H Stretch
Aromatic C-H
2960-2850
C-H Stretch
Aliphatic C-H (-CH₂-, -CH₃)
1620-1600
N-H Bend (Scissoring)
Primary Amine (-NH₂)
~1515
C=C Stretch
Aromatic Ring
~820
C-H Out-of-Plane Bend
Para-disubstituted Aromatic
Interpretation
N-H Stretching: A primary amine will typically show two bands in the 3400-3250 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretches. These are often of medium intensity.
C-H Stretching: The spectrum will be divided by the 3000 cm⁻¹ line. Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while the stronger absorptions just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the methyl and methylene groups.
Aromatic Region: The C=C stretching vibrations within the benzene ring typically appear in the 1600-1450 cm⁻¹ region. A strong band around 820 cm⁻¹ is a key diagnostic indicator of 1,4- (para) disubstitution on a benzene ring.
N-H Bending: The scissoring vibration of the primary amine group is expected around 1600 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
Sample Preparation: No specific preparation is needed for a liquid sample. Place a single drop of neat 4-Methylphenethylamine directly onto the ATR crystal (e.g., diamond or zinc selenide).
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Acquisition:
Background Scan: First, record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis.
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Label the significant peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features.
Mass Spectrometry Data (Electron Ionization)
The following data represents the major fragments observed in the 70 eV electron ionization (EI) mass spectrum of 4-Methylphenethylamine.
The fragmentation of phenethylamines under EI conditions is dominated by cleavage of the Cα-Cβ bond, as this results in the formation of a stable, resonance-stabilized benzylic radical and a stable iminium cation.
Caption: Proposed EI fragmentation pathway for 4-Methylphenethylamine.
Molecular Ion (m/z 135): The peak at m/z 135 corresponds to the intact molecule that has lost one electron, confirming the molecular weight of the compound.[1]
Base Peak (m/z 30): The most abundant fragment is the iminium cation, [CH₂NH₂]⁺, at m/z 30.[1] This is the hallmark fragmentation of primary phenethylamines. It is formed by the cleavage of the Cα-Cβ bond (benzylic cleavage). This cleavage is highly favored because it results in a stable radical (the 4-methylbenzyl radical) and the stable, nitrogen-stabilized iminium cation.
Fragment at m/z 106: This significant fragment corresponds to the loss of the •CH₂NH radical from the molecular ion, leaving the 4-methylstyrene radical cation.[1]
Fragment at m/z 91: The peak at m/z 91 is the classic tropylium ion ([C₇H₇]⁺), a common fragment in compounds containing a benzyl group.[1] It is formed by the loss of a methyl group from the m/z 106 fragment, followed by rearrangement.
Experimental Protocol: GC-EI-MS
Sample Preparation: Prepare a dilute solution of 4-Methylphenethylamine (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
GC Parameters:
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent) is suitable.
Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).
Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
MS Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 25 to 300.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Data Analysis: Identify the chromatographic peak for 4-Methylphenethylamine and analyze the corresponding mass spectrum. Compare the spectrum to a reference library (e.g., NIST) for confirmation.
Integrated Spectroscopic Workflow
For unambiguous identification, no single technique is sufficient. A logical workflow integrating these methods provides a self-validating system for structural elucidation.
Caption: Integrated workflow for the comprehensive spectroscopic analysis of 4-Methylphenethylamine.
Conclusion
The spectroscopic characterization of 4-Methylphenethylamine is straightforward and yields a unique set of data that allows for its unambiguous identification. The key identifiers are:
¹H NMR: A simple aromatic signal near δ 7.07 ppm, two triplets for the ethylamine chain, and a characteristic methyl singlet at δ ~2.30 ppm.
IR: Characteristic primary amine N-H stretches, a clear distinction between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches, and a strong out-of-plane bending band near 820 cm⁻¹ confirming para-substitution.
MS: A molecular ion at m/z 135 and a dominant base peak at m/z 30, which is the definitive fragment for a primary phenethylamine structure.
By employing these techniques in a coordinated workflow, researchers and drug development professionals can ensure the identity, purity, and structural integrity of 4-Methylphenethylamine with a high degree of scientific confidence.
Mechanistic Profiling and In Vitro Characterization of 4-Methylphenethylamine Hydrochloride
[1] Executive Summary 4-Methylphenethylamine (4-MPEA) hydrochloride is a positional isomer of amphetamine and a structural analog of the endogenous trace amine -phenethylamine (PEA).[1] Unlike its -methylated counterpart...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
4-Methylphenethylamine (4-MPEA) hydrochloride is a positional isomer of amphetamine and a structural analog of the endogenous trace amine
-phenethylamine (PEA).[1] Unlike its -methylated counterpart (amphetamine), 4-MPEA lacks the steric hindrance at the -carbon required for resistance to monoamine oxidase (MAO).[1] Consequently, it functions primarily as a transient Trace Amine-Associated Receptor 1 (TAAR1) agonist and a substrate for MAO-B, rather than a prolonged monoamine releaser.[1]
Critical Distinction: Researchers must distinguish 4-MPEA from 4-Methylamphetamine (4-MA) (a potent serotonin releaser with high neurotoxicity risks) and 4-Methylthioamphetamine (4-MTA) . 4-MPEA’s pharmacological profile is defined by rapid metabolic turnover and specific GPCR activation.[1]
Part 1: Chemical Identity & Reagent Preparation[1]
Solubility: Highly soluble in water (>50 mM); soluble in DMSO.
Stability: Hygroscopic; store desiccated at -20°C.
Stock Solution Protocol
To ensure reproducibility in kinetic assays, accurate stock preparation is vital to prevent precipitation or hydrolysis artifacts.
Protocol: 10 mM Stock Preparation
Weighing: Weigh 1.72 mg of 4-MPEA HCl into a sterile microcentrifuge tube.
Solvent Choice:
For Cell Culture (TAAR1/Tox): Dissolve in 1 mL of sterile PBS (pH 7.4) or Water for Injection (WFI) .[1] DMSO is unnecessary and may introduce solvent effects in sensitive GPCR assays.
For Enzymatic Assays (MAO): Dissolve in 1 mL of 100 mM Potassium Phosphate Buffer (pH 7.4) .
Sterilization: Pass through a 0.22 µm PVDF syringe filter.
Storage: Aliquot into 50 µL volumes and freeze at -80°C. Avoid freeze-thaw cycles.
Part 2: Pharmacodynamics – TAAR1 Agonism
The primary pharmacological target of 4-MPEA is the Trace Amine-Associated Receptor 1 (TAAR1), a Gs-coupled GPCR located intracellularly and on the plasma membrane.[1][3][4][5][6][7] Activation leads to cAMP accumulation.[1]
Mechanistic Pathway
4-MPEA mimics the endogenous ligand PEA.[1] Upon binding to TAAR1, it triggers the G
s cascade, activating Adenylyl Cyclase (AC) and increasing cyclic AMP (cAMP).[1] This pathway modulates monoaminergic transmission (dopamine/glutamate) via Protein Kinase A (PKA) and PKC.[1]
Figure 1: Signal transduction pathway for 4-MPEA at the TAAR1 receptor.[1]
Experimental Protocol: cAMP Accumulation Assay
Objective: Determine the
of 4-MPEA at human TAAR1.[1]
System: HEK293 cells stably expressing hTAAR1.
Seeding: Plate 10,000 cells/well in a white 384-well plate. Incubate overnight.
Stimulation Buffer: HBSS + 20 mM HEPES + 500 µM IBMX (Phosphodiesterase inhibitor).[1] Note: IBMX is critical to prevent cAMP degradation, which would mask the agonist signal.
Treatment:
Prepare serial dilutions of 4-MPEA (100 µM to 0.1 nM).
Add 5 µL of compound to cells. Incubate for 30 minutes at 37°C.
Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., LANCE Ultra or cAMP-Glo).[1]
Add Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody.[1]
Readout: Measure fluorescence at 665 nm/615 nm.
Analysis: Plot agonist response curves.
Expected Result: 4-MPEA typically displays low micromolar potency (
), comparable to PEA but less potent than -methylphenethylamine.[1]
Part 3: Metabolic Stability & Enzymatic Interaction
Unlike amphetamines, 4-MPEA is not an MAO inhibitor but a substrate .[1] This dictates its transient duration of action.
Metabolic Pathway
The molecule undergoes oxidative deamination primarily by MAO-B, yielding an aldehyde intermediate which is rapidly converted to 4-methylphenylacetic acid.[1]
Figure 2: Metabolic degradation pathway of 4-MPEA via Monoamine Oxidase B.[1]
Protocol: MAO Substrate Kinetics
Objective: Confirm 4-MPEA as a substrate and calculate
and .
Enzyme Source: Recombinant Human MAO-B microsomes (commercially available).[1]
Measurement: Kinetic read (Ex/Em: 530/590 nm) for 30 minutes at 37°C.
Control: Use Selegiline (1 µM) as a negative control (inhibitor) to verify signal specificity.[1]
Part 4: Safety & Cytotoxicity Profiling
Given the neurotoxicity associated with para-substituted amphetamines (e.g., PCA, 4-MTA), 4-MPEA must be screened for cytotoxicity, although it lacks the serotonergic neurotoxicity mechanisms of its halogenated/thio-analogs.[1]
Comparative Data Summary
Compound
Primary Target
MAO Interaction
Cytotoxicity Risk
4-MPEA
TAAR1 Agonist
Substrate (Rapid clearance)
Low
Amphetamine
DAT/NET Releaser
Weak Inhibitor
Moderate (High dose)
4-MTA
SERT Releaser/MAOI
Inhibitor
High (Serotonin Syndrome)
Protocol: MTT Cell Viability Assay
Cell Line: HepG2 (Liver model) or SH-SY5Y (Neuronal model).[1]
Seeding: 15,000 cells/well in 96-well plates.
Exposure: Treat with 4-MPEA (1 µM – 1 mM) for 24 hours.
Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics, 125(3), 363-375.[1] Link
Lewin, A. H., et al. (2008). Trace amine-associated receptor 1 agonists: Synthesis and evaluation of phenethylamines. Bioorganic & Medicinal Chemistry, 16(15), 7415-7423.[1] Link
Cohen, P. A., et al. (2015). The stimulant β-methylphenylethylamine in supplements sold in the United States. Drug Testing and Analysis, 8(3-4), 328-333.[1] Link
Feenstra, M. G., et al. (2001). Dopamine and noradrenaline efflux in the prefrontal cortex in the light of adaptive state of the animal. Progress in Brain Research, 126, 193-218.[1] Link
Simmler, L. D., et al. (2016). In vitro characterization of psychoactive substances at rat, mouse, and human trace amine-associated receptor 1.[1][4][8] Journal of Pharmacology and Experimental Therapeutics, 357(1), 134-144.[1] Link
Application Note: Advanced Analytical Protocols for the Differentiation and Quantitation of 4-Methylphenethylamine (4-MPEA)
[1] Part 1: Strategic Overview & Chemical Context The "Isomer Problem" in Phenethylamine Analysis 4-Methylphenethylamine (4-MPEA) presents a unique analytical challenge due to its structural isomerism with Amphetamine (...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Strategic Overview & Chemical Context
The "Isomer Problem" in Phenethylamine Analysis
4-Methylphenethylamine (4-MPEA) presents a unique analytical challenge due to its structural isomerism with Amphetamine (
-methylphenethylamine) and -Methylphenethylamine (BMPEA).[1] All three compounds share the empirical formula and a monoisotopic mass of 135.1048 Da.
For researchers and forensic toxicologists, the critical imperative is specificity. Misidentification can lead to false positives for controlled substances (Amphetamine) or failure to detect novel psychoactive substances (NPS).[1]
Key Analytical Differentiators:
Mass Spectral Fragmentation:
Amphetamine: The
-methyl group directs fragmentation to yield a base peak of m/z 44 (GC-EI) and characteristic tropylium ions at m/z 91 (LC-MS/MS).[1]
4-MPEA: The ring-substituted methyl group results in a base peak of m/z 30 (GC-EI) and a characteristic methyl-tropylium ion at m/z 105 (LC-MS/MS).[1]
Chromatographic Selectivity: Separation of 4-MPEA from its regioisomers (2-MPEA, 3-MPEA) requires specific stationary phase interactions, particularly
Objective: Definitive structural confirmation and separation of regioisomers in seized powders or complex matrices.
Principle of Method
Native phenethylamines often exhibit peak tailing on non-polar columns due to interaction between the basic amine and active silanol sites. This protocol utilizes Pentafluoropropionic Anhydride (PFPA) derivatization.[1] The resulting perfluoroacyl derivatives are less polar, more volatile, and provide unique high-mass fragments that enhance sensitivity and separation.
Extraction: Add 1 mL of sample (urine/dissolved powder) to 200 µL Carbonate Buffer. extract with 2 mL Ethyl Acetate. Vortex (2 min) and Centrifuge (3000 rpm, 5 min).[1]
Evaporation: Transfer organic layer to a clean vial. Evaporate to dryness under
stream at 40°C.
Derivatization: Reconstitute residue in 50 µL Ethyl Acetate and 50 µL PFPA. Cap and incubate at 60°C for 20 minutes.
Cleanup: Evaporate to dryness again (to remove excess acid). Reconstitute in 100 µL Ethyl Acetate for injection.
GC-MS Instrument Conditions
Parameter
Setting
Column
Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm)
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp
250°C (Splitless mode)
Temp Program
70°C (1 min hold) 20°C/min to 280°C Hold 5 min
Transfer Line
280°C
Ion Source
230°C (EI Mode, 70 eV)
Diagnostic Ions (PFPA Derivatives)
The derivatization shifts the fragmentation pathway, allowing clear distinction between the ring-methylated 4-MPEA and side-chain methylated Amphetamine.[1]
Cleavage beta to amide nitrogen (loss of PFPA-CH2).[1]
2-MPEA-PFPA
281
176
105, 133
Differentiated by Retention Time
Critical Insight: The m/z 190 ion is unique to Amphetamine (containing the
-methyl). The m/z 176 ion is unique to straight-chain phenethylamines like 4-MPEA.[1] This provides a "self-validating" mass spectral filter before retention time is even considered.[1]
Part 3: LC-MS/MS Protocol (Trace Quantitation)[1]
Objective: High-throughput quantitation in biological fluids (plasma/urine) with isomer specificity.
Chromatographic Strategy
Separating 4-MPEA from 2-MPEA and 3-MPEA is difficult on standard C18 columns.[1] A Biphenyl or Phenyl-Hexyl stationary phase is strictly recommended.[1] The
- interactions between the phenyl ring of the stationary phase and the analyte allow for separation based on the electron density differences caused by the ortho, meta, and para methyl positions.
LC Conditions
Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.[1]
Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.[3]
105.1 corresponds to the methyl-benzyl cation (), confirming the methyl is on the ring.[1]
Amphetamine
136.1
91.1
119.1
20 / 15
91.1 corresponds to the benzyl cation (), confirming the ring is unsubstituted.
BMPEA
136.1
91.1
119.1
22 / 18
Produces 91.1; Must be resolved chromatographically from Amphetamine.
Part 4: Visualization of Analytical Logic
Decision Tree for Isomer Differentiation
This workflow illustrates the logical steps to distinguish 4-MPEA from its isobaric interferences.
Figure 1: Analytical decision tree for differentiating 4-MPEA from Amphetamine using Mass Spectrometry.
Part 5: Method Validation Parameters (E-E-A-T)
To ensure this protocol meets forensic and clinical standards (SWGTOX/FDA), the following validation criteria must be met:
Parameter
Acceptance Criteria
Notes
Linearity
Range: 5 – 1000 ng/mL
LOD / LOQ
LOD: < 1 ng/mL; LOQ: < 5 ng/mL
Signal-to-Noise > 3 (LOD) and > 10 (LOQ)
Precision (CV)
< 15% (intra/inter-day)
At Low, Medium, High QC levels
Matrix Effect
± 25%
Compare neat standard vs. post-extraction spike
Interference
No peaks at RT of isomers
Verify separation of 2-MPEA and 3-MPEA
Scientific Rationale for Protocol Choices
Why PFPA? Acylation with PFPA adds significant mass (146 Da), moving the analyte to a cleaner region of the chromatogram and reducing the volatility of the free base, which prevents evaporative loss during concentration steps.
Why m/z 105? The formation of the methyl-tropylium ion is energetically favorable for ring-methylated species. Amphetamine lacks the methyl group on the ring, so it cannot form this ion directly without complex rearrangement, making 105 a highly specific marker for 4-MPEA.
References
United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and Their Ring-Substituted Analogues in Seized Materials.
[Link]
(Authoritative source for general phenethylamine extraction and GC-MS parameters)
Pawar, R. S., et al. (2014). "Determination of selected biogenic amines in Acacia rigidula plant materials and dietary supplements using LC-MS/MS methods." Journal of Pharmaceutical and Biomedical Analysis, 88, 457-466.[1]
[Link]
(Key reference for LC-MS/MS separation of phenethylamine isomers in complex matrices)
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). "Standard Practices for Method Validation in Forensic Toxicology." Journal of Analytical Toxicology, 37(7), 452–474.[1]
[Link]
(Standard for the validation parameters listed in Part 5)
Nieddu, M., et al. (2025).[1][4] "Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review." Forensic Toxicology.
[Link]
(Recent review covering extraction and mass spectral fragmentation of phenethylamine derivatives)
Application Note: High-Efficiency Liquid-Liquid Extraction (LLE) of 4-Methylphenethylamine (4-MPEA) from Human Urine
Introduction & Chemical Basis 4-Methylphenethylamine (4-MPEA) is a positional isomer of amphetamine and a trace amine-associated receptor 1 (TAAR1) agonist.[1] Often detected as an impurity in "pre-workout" supplements o...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Basis
4-Methylphenethylamine (4-MPEA) is a positional isomer of amphetamine and a trace amine-associated receptor 1 (TAAR1) agonist.[1] Often detected as an impurity in "pre-workout" supplements or abused as a designer stimulant, its analysis requires rigorous separation from structural isomers like
-methylphenethylamine (amphetamine) and -methylphenethylamine (NMPEA).
The Chemical Logic of Extraction
The success of this protocol relies on exploiting the Henderson-Hasselbalch equation to manipulate the ionization state of 4-MPEA.
Basicity: 4-MPEA is a weak base with a pKa of approximately 9.8–10.1 .
Extraction Phase (Aqueous
Organic): To extract 4-MPEA into a non-polar solvent, the pH must be adjusted to >12.0 . At this pH (2 units above pKa), >99% of the molecule exists in its uncharged, lipophilic free-base form (), allowing migration into the organic layer.
The Volatility Trap (Critical Control Point): A common failure mode in phenethylamine analysis is the loss of analyte during solvent evaporation. The free-base form of 4-MPEA is highly volatile. This protocol includes a mandatory acidification step prior to evaporation to convert the free base into its non-volatile hydrochloride salt (
).
Materials & Equipment
Reagents
Extraction Solvent: Methyl tert-butyl ether (MTBE) (Preferred over DCM for better safety profile and cleaner upper-layer recovery).
pH Adjustment: 2M Sodium Hydroxide (NaOH).
Stabilizer Solution: 1% HCl in Methanol (v/v).
Derivatizing Agent: Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA).
Internal Standard (IS): Amphetamine-d5 or Phenethylamine-d5 (1 µg/mL in methanol).
Nitrogen evaporator with temperature control (40°C).
Gas Chromatography-Mass Spectrometry (GC-MS) system (e.g., Agilent 7890/5977).
Capillary Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
Experimental Workflow (Visualized)
The following diagram outlines the critical decision paths and phase transitions in the extraction process.
Figure 1: Decision logic for the extraction of 4-MPEA. Note the critical acidification step ("Salt Formation") to prevent evaporative loss of the target amine.
Detailed Protocol
Phase 1: Sample Pre-treatment & Extraction[3]
Aliquot: Transfer 2.0 mL of urine into a 15 mL borosilicate glass screw-cap tube.
Internal Standard: Add 50 µL of Internal Standard working solution (Amphetamine-d5, 1 µg/mL). Vortex briefly.
Alkalinization: Add 500 µL of 2M NaOH.
Check: Verify pH is >12 using pH paper. This ensures the amine proton is removed (
).
Extraction: Add 3.0 mL of MTBE .
Why MTBE? It forms a clear upper layer that is easier to pipette off than the lower layer in Chloroform/DCM extractions, reducing the risk of transferring aqueous impurities.
Agitation: Rotate or shake mechanically for 10 minutes.
Separation: Centrifuge at 3000 x g for 5 minutes to break any emulsions.
Transfer: Carefully transfer the upper organic layer to a clean conical glass tube.
Phase 2: Stabilization & Concentration (The "Expert" Step)
Acidification: Add 50 µL of 1% HCl in Methanol to the organic extract.
Mechanism: This converts the volatile 4-MPEA free base back into the non-volatile hydrochloride salt before the solvent is removed.
Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.
Caution: Do not over-dry. Remove immediately once solvent is gone.
Phase 3: Derivatization (PFPA Method)
Phenethylamines chromatograph poorly in their native form due to peak tailing. Acylation is required.
10. Reconstitution: Add 50 µL of Ethyl Acetate and 50 µL of Pentafluoropropionic anhydride (PFPA) to the residue.
11. Incubation: Cap the tube tightly and incubate at 60°C for 20 minutes.
12. Dry Down: Evaporate the excess derivatizing agent under nitrogen at 40°C.
13. Final Reconstitution: Reconstitute in 100 µL of Ethyl Acetate for GC-MS injection.
Analytical Parameters (GC-MS)[4][5][6][7]
To distinguish 4-MPEA from amphetamine, chromatographic resolution is vital.
Parameter
Setting
Column
DB-5MS (30m x 0.25mm x 0.25µm) or ZB-Drug-1
Carrier Gas
Helium, constant flow 1.0 mL/min
Inlet Temp
250°C (Splitless mode)
Oven Program
70°C (1 min hold) 20°C/min to 280°C Hold 5 min
Transfer Line
280°C
Ionization
EI (70 eV)
Acquisition
SIM Mode (Selected Ion Monitoring)
Target Ions (PFPA Derivative)
Quantifier Ion: m/z 204 (Common phenethylamine fragment with PFPA).
Qualifier Ions: m/z 190, 118, and Molecular Ion (depending on specific fragmentation, usually weak).
Note: 4-MPEA elutes slightly later than Amphetamine on a 5% phenyl column due to the para-methyl substitution increasing interaction with the stationary phase.
Validation & Performance Criteria
Every laboratory must validate this method. The following acceptance criteria are based on standard bioanalytical guidelines (SWGTOX/FDA).
Validation Parameter
Acceptance Criteria
Linearity
over range 10 – 1000 ng/mL
Limit of Detection (LOD)
Signal-to-Noise ratio 3:1 (Typically ~2-5 ng/mL)
Limit of Quantitation (LOQ)
Signal-to-Noise ratio 10:1; Precision within 20%
Precision (CV%)
< 15% (intra-day) and < 20% (inter-day)
Accuracy (Bias)
± 15% of nominal concentration
Recovery (Extraction)
> 80% (Absolute recovery)
Selectivity
No interfering peaks at retention time of 4-MPEA in blank urine
References
Agilent Technologies. (2020). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76751, 4-Methylphenethylamine. Retrieved from [Link]
Journal of Analytical Toxicology. (2009). Rapid GC-MS confirmation of amphetamines in urine by extractive acylation. Retrieved from [Link]
World Anti-Doping Agency (WADA). (2024). WADA Technical Document - TD2024IDCR (Identification Criteria for Qualitative Assays). (Standard for chromatographic separation of isomers).[3]
developing a validated assay for 4-Methylphenethylamine
Abstract 4-Methylphenethylamine (4-MPEA) is a positional isomer of the controlled substance Amphetamine ( -methylphenethylamine) and the doping agent -methylphenethylamine (BMPEA). Due to their identical precursor ion (...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-Methylphenethylamine (4-MPEA) is a positional isomer of the controlled substance Amphetamine (
-methylphenethylamine) and the doping agent -methylphenethylamine (BMPEA). Due to their identical precursor ion () and highly similar fragmentation patterns, standard clinical assays often fail to distinguish 4-MPEA from its isomers, leading to potential false positives. This Application Note details a validated protocol using Biphenyl stationary phase chromatography to achieve baseline resolution () between 4-MPEA and Amphetamine. The method is validated according to ICH Q2(R1) guidelines, ensuring specificity, linearity, and precision suitable for forensic and clinical toxicology.
Introduction & Scientific Context
The analysis of phenethylamines presents a unique challenge in mass spectrometry: isobaric interference . 4-MPEA (CAS: 3261-62-9) possesses the same molecular formula (
) and exact mass (135.1048 Da) as Amphetamine.
In standard C18 chromatography, these small, basic molecules often co-elute or show poor retention. Furthermore, under Collision-Induced Dissociation (CID), both compounds predominantly lose ammonia (
) to form the phenethyl cation ( 119), followed by the formation of the tropylium ion ( 91).
The Core Challenge: Reliance solely on Multiple Reaction Monitoring (MRM) transitions is insufficient for identification.
The Solution: This protocol utilizes a Biphenyl column, which employs
- electron interactions to differentially retain regioisomers based on the electron density of the aromatic ring, providing the necessary separation that C18 phases cannot.
Method Development Strategy
Instrumentation
LC System: UHPLC (Ultra-High Performance Liquid Chromatography) capable of 600 bar backpressure.
Detector: Triple Quadrupole Mass Spectrometer (LC-MS/MS) with Electrospray Ionization (ESI).
Column Selection: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.
Rationale: Biphenyl phases offer enhanced selectivity for aromatic isomers compared to Alkyl-bonded (C18) or Phenyl-Hexyl phases.
Mobile Phase Optimization
Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.[1]
Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2]
Rationale: Methanol is preferred over Acetonitrile for Biphenyl columns as it promotes stronger
- interactions between the analyte and the stationary phase. Ammonium formate buffers the pH (~3.5) to ensure consistent ionization of the amine group.
Direct "dilute-and-shoot" methods are discouraged due to matrix effects suppressing the early-eluting amine signal.
Pre-treatment: Dilute 200 µL of plasma/urine with 600 µL of 0.1% Formic Acid. Add 20 µL of IS working solution (100 ng/mL).
Conditioning: Condition MCX (Mixed-Mode Cation Exchange) cartridges with 1 mL Methanol, then 1 mL Water.
Loading: Load pre-treated sample.
Washing:
Wash 1: 1 mL 0.1% Formic Acid (removes acidic/neutral interferences).
Wash 2: 1 mL Methanol (removes hydrophobic interferences).
Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol.
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 200 µL Mobile Phase A.
LC-MS/MS Conditions
Table 1: Chromatographic Gradient
Time (min)
Flow Rate (mL/min)
% Mobile Phase B
Event
0.00
0.40
5
Initial Hold (Focusing)
1.00
0.40
5
Start Gradient
6.00
0.40
40
Linear Ramp (Isomer Separation)
6.10
0.50
95
Column Wash
8.00
0.50
95
Hold Wash
8.10
0.40
5
Re-equilibration
10.00
0.40
5
End Run
Table 2: MS/MS Transitions (ESI Positive)
Analyte
Precursor ()
Product ()
Collision Energy (V)
Role
4-MPEA
136.1
119.1
15
Quantifier
4-MPEA
136.1
91.1
25
Qualifier
Amphetamine
136.1
119.1
15
Interference Monitor
Amphetamine-d5
141.1
124.1
15
Internal Standard
Note: Since transitions are identical for 4-MPEA and Amphetamine, Retention Time (RT) markers are mandatory.
Method Validation (ICH Q2(R1))
To ensure the "Trustworthiness" of this assay, the following validation parameters must be met.
Specificity & Isomer Resolution
Requirement: Inject a mixture of 4-MPEA (100 ng/mL) and Amphetamine (100 ng/mL).
Acceptance Criteria: Baseline resolution (
) must be observed.
Mechanism: Amphetamine (branched
-methyl) typically elutes earlier than 4-MPEA (linear chain, ring-methyl) on biphenyl phases due to steric hindrance reducing the -interaction of amphetamine.
Linearity & Range
Range: 5 ng/mL to 1000 ng/mL.
Curve: 6-point calibration curve, weighted (
) linear regression.
Acceptance:
. Back-calculated standards must be within ±15% (±20% at LLOQ).
Accuracy & Precision
Protocol: Analyze QC samples (Low, Mid, High) in quintuplicate (
) over 3 days.
Acceptance: Intra- and inter-day precision (%CV)
. Accuracy within 85-115%.
Matrix Effect
Calculation: Compare peak area of analyte spiked into extracted blank matrix vs. analyte in neat solvent.
Acceptance: Matrix Factor (MF) between 0.8 and 1.2. If IS-normalized MF is used, the CV of the MF must be <15%.
Workflow Visualization
Figure 1: Analytical Workflow
Caption: Step-by-step analytical workflow from sample preparation to data analysis.
Figure 2: Isomer Resolution Logic
Caption: Decision logic for confirming 4-MPEA identity against isobaric interferences.
References
Wohlfarth, A., et al. (2010). "LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum." Analytical and Bioanalytical Chemistry.
Strano-Rossi, S., et al. (2010). "Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid." Journal of Analytical Toxicology.
Washington State Patrol Toxicology Laboratory. (2020).[3] "Confirmation of Select Amphetamines by Liquid Chromatography – Tandem Mass Spectrometry." WSP Standard Operating Procedures.
Chen, Y., et al. (2021). "Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine." Forensic Science International.
European Medicines Agency (EMA). (1995).[4] "ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology." ICH Guidelines.
In Vitro Pharmacological Profiling of 4-Methylphenethylamine (4-MPEA): TAAR1 Agonism and Monoamine Transporter Kinetics
Abstract 4-Methylphenethylamine (4-MPEA) is a positional isomer of amphetamine and a structural analog of the endogenous trace amine -phenethylamine (PEA). While often detected in dietary supplements, its specific pharma...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-Methylphenethylamine (4-MPEA) is a positional isomer of amphetamine and a structural analog of the endogenous trace amine
-phenethylamine (PEA). While often detected in dietary supplements, its specific pharmacological footprint requires rigorous in vitro characterization to distinguish its activity from psychostimulants like 4-methylamphetamine (4-MA). This application note details the validation of two critical cell-based assays: Gs-coupled cAMP accumulation via TAAR1 and Monoamine Transporter (DAT/NET) uptake kinetics using the fluorescent substrate ASP+. These protocols provide a self-validating system to determine potency (EC/IC) and safety windows.
Target Identification & Mechanism of Action
To accurately profile 4-MPEA, one must interrogate its dual-mechanism capability.[1] Unlike classical neurotransmitters, trace amines like 4-MPEA primarily target the Trace Amine-Associated Receptor 1 (TAAR1) , an intracellular GPCR located on the presynaptic membrane of monoaminergic neurons.
The Signaling Cascade
Upon binding to TAAR1, 4-MPEA induces a conformational change that couples the receptor to the G
s protein. This activates adenylyl cyclase (AC), converting ATP to cAMP. Elevated cAMP triggers Protein Kinase A (PKA) and PKC, which phosphorylate monoamine transporters (DAT/SERT), often leading to their internalization or reversal of transport direction (efflux).
Pathway Visualization
The following diagram illustrates the TAAR1 signaling pathway and its downstream regulatory effects on the dopamine transporter (DAT).
Figure 1: TAAR1 Gs-coupled signaling cascade leading to DAT modulation.
) of 4-MPEA at the human TAAR1 receptor.
Rationale: Radioligand binding is insufficient for GPCRs as it does not measure functional efficacy. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is selected for its high signal-to-noise ratio and ability to eliminate compound autofluorescence.
Materials
Cell Line: HEK293 or CHO-K1 stably expressing hTAAR1 (Note: Transient transfection is discouraged due to receptor expression variability).
Resuspend in stimulation buffer at 200,000 cells/mL.
Critical Step: Add 0.5 mM IBMX to the buffer. Why? IBMX inhibits phosphodiesterases, preventing the degradation of the generated cAMP, ensuring the signal accumulation is linear to agonist activity.
Compound Addition:
Dispense 5 µL of 4-MPEA (10-point dose-response, 1 nM to 100 µM) into a 384-well low-volume white plate.
Add 5 µL of cell suspension (1,000 cells/well).
Incubate for 30 minutes at Room Temperature (RT).
Detection:
Add 5 µL of cAMP-d2 (acceptor) and 5 µL of anti-cAMP-Cryptate (donor).
Incubate for 1 hour at RT in the dark.
Readout & Analysis:
Measure fluorescence at 665 nm and 615 nm.
Calculate Ratio:
.
Interpretation: The signal is inversely proportional to cAMP concentration (competitive immunoassay). Plot data using a 4-parameter logistic fit.
Objective: Determine if 4-MPEA acts as a substrate or blocker of Dopamine (DAT) and Norepinephrine (NET) transporters.
Rationale: Traditional tritiated (
H) uptake assays are hazardous and low-throughput. We utilize ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), a fluorescent organic cation that mimics neurotransmitters and is transported by DAT/NET.
Plate cells in 96-well black-wall/clear-bottom poly-D-lysine coated plates (50,000 cells/well). Incubate 24h to reach 90% confluency.
Baseline Equilibration:
Wash cells 2x with warm KRH buffer.
Add 90 µL KRH buffer containing test compound (4-MPEA) or control (Cocaine/Nomifensine).
Incubate 10 minutes at 37°C to allow equilibrium binding.
Kinetic Readout:
Place plate in the reader (heated to 37°C).
Inject 10 µL of ASP+ (Final concentration: 5-10 µM).
Immediate Read: Measure fluorescence (Ex 475 nm / Em 609 nm) every 30 seconds for 15 minutes.
Data Processing:
Calculate the slope (V
) of the linear uptake phase (0–5 min).
Normalize slope against Vehicle (100%) and fully inhibited (Cocaine, 0%) controls.
Workflow Diagram
The following diagram details the logical flow of the ASP+ uptake inhibition assay.
Figure 2: Workflow for high-throughput fluorescent neurotransmitter uptake assay.
Safety Profiling: Cytotoxicity
Before attributing activity to specific receptor pharmacology, general cytotoxicity must be ruled out, particularly for phenethylamines which can disrupt mitochondrial function at high micromolar concentrations.
Assay: MTT or Resazurin (AlamarBlue) reduction assay.
Threshold: If the IC
for viability is < 10x the EC for TAAR1, the compound is considered a "false positive" or toxicological confound.
Data Analysis & Expected Results
The following table summarizes expected reference values for validation. 4-MPEA typically displays lower potency than amphetamine at human TAAR1 but significant uptake inhibition.
Compound
hTAAR1 EC (cAMP)
hDAT Uptake IC (ASP+)
Mechanism Note
4-MPEA
~0.5 - 2.0 µM
~5 - 15 µM
Partial Agonist / Substrate
-PEA
~0.1 - 0.5 µM
> 10 µM
Endogenous Agonist
Amphetamine
~0.1 - 1.0 µM
~0.1 - 0.5 µM
Potent Releaser
Cocaine
Inactive
~0.2 µM
Blocker (Non-substrate)
Note: Values are approximate and dependent on specific cell line expression levels.
Interpretation Guide
TAAR1 Agonism: A sigmoidal increase in cAMP confirms agonist activity. If 4-MPEA shows high efficacy (E
) comparable to -PEA, it validates the trace amine mechanism.
Transporter Interaction:
Inhibition: Reduction in ASP+ uptake slope.
Substrate vs. Blocker: To distinguish, perform an Efflux Assay . Pre-load cells with ASP+, wash, then add 4-MPEA. If fluorescence decreases (efflux), 4-MPEA is a substrate (translocated). If fluorescence remains stable, it is a blocker.
References
Borowsky, B., et al. (2001). "Trace amines: identification of a family of mammalian G protein-coupled receptors." Proceedings of the National Academy of Sciences.
Schwartz, J., et al. (2005). "The human trace amine-associated receptor 1 (TAAR1): a new target for the treatment of psychiatric disorders." Current Pharmaceutical Design.
Zapata, A., et al. (2007). "Regulation of dopamine transporter function and cell surface expression by the trace amine-associated receptor 1." Journal of Neuroscience.
Schwartz, J.W., et al. (2003). "Real-time, spatially resolved analysis of serotonin transporter activity and regulation using the fluorescent substrate, ASP+." Journal of Biological Chemistry.
Simmler, L.D., et al. (2016). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology.
Application Note: Radioligand Binding Characterization of 4-Methylphenethylamine (4-MPEA)
Abstract & Scientific Context 4-Methylphenethylamine (4-MPEA) is a positional isomer of amphetamine and a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] Unlike its -methylated analogs, 4-MPEA lacks t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scientific Context
4-Methylphenethylamine (4-MPEA) is a positional isomer of amphetamine and a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] Unlike its
-methylated analogs, 4-MPEA lacks the steric protection against Monoamine Oxidase (MAO), making its pharmacokinetic profile distinct.
In drug development, 4-MPEA serves as a critical probe for Structure-Activity Relationship (SAR) studies, helping to delineate the structural requirements for TAAR1 selectivity versus Monoamine Transporter (MAT) affinity.
The Analytical Challenge:
Direct radiolabeling of 4-MPEA is rarely performed due to its metabolic instability. Therefore, characterization relies on Competition Binding Assays . This Application Note details the protocol for determining the affinity (
) of 4-MPEA against two distinct target classes:
TAAR1 (Primary Target): Using
-RO5166017 (or -Tyramine) in transfected cells.
Dopamine Transporter (DAT) (Off-Target/Side Effect): Using
-WIN35,428 in striatal membranes.
Experimental Workflow
The following diagram outlines the high-throughput filtration workflow used to determine the
and subsequent of 4-MPEA.
Figure 1: Critical path for competition radioligand binding assays. Note the convergence of "Hot" (Radioligand) and "Cold" (4-MPEA) ligands at the Incubation stage.
Protocol A: TAAR1 Competition Binding Assay
Scientific Rationale:
TAAR1 binding is notoriously difficult to characterize because standard trace amines (Tyramine,
-PEA) have low affinity and high non-specific binding. We utilize HEK-293 cells stably transfected with human TAAR1 to ensure signal specificity. The preferred radioligand is -RO5166017 due to its high selectivity, though -Tyramine can be used with strict controls.
Materials & Reagents
Component
Specification
Purpose
Membrane Source
hTAAR1-HEK293 membranes
Target receptor source.
Radioligand
-RO5166017 ( nM)
The "Hot" tracer to be displaced.
Competitor
4-Methylphenethylamine (HCl salt)
The "Cold" test compound.
Assay Buffer
50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM
Physiological binding environment.
NSB Control
10 M Unlabeled RO5166017
Defines Non-Specific Binding (NSB).
Step-by-Step Methodology
Filter Pre-treatment (Crucial):
Soak Whatman GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for at least 1 hour prior to use.
Why? Trace amines are positively charged and stick avidly to glass. PEI neutralizes the filter charge, reducing background noise (filter binding) by >50%.
Plate Setup (96-well format):
Total Binding (TB): 25
L Buffer + 25 L Radioligand + 150 L Membrane.
Non-Specific Binding (NSB): 25
L Cold Blocker (10 M) + 25 L Radioligand + 150 L Membrane.
Sample (4-MPEA): 25
L 4-MPEA (varying conc.) + 25 L Radioligand + 150 L Membrane.
Reaction Assembly:
Dilute 4-MPEA in assay buffer to achieve final concentrations ranging from
M to M (semi-log steps).
Add
-RO5166017 to a final concentration equal to its (approx. 10 nM).
Initiate reaction by adding 20-30
g of membrane protein per well.
Equilibrium Incubation:
Incubate for 60 minutes at Room Temperature (22°C) .
Note: TAAR1 kinetics are rapid; prolonged incubation (>2 hrs) may lead to ligand degradation if MAO inhibitors are not present (though HEK cells usually lack MAO).
Termination:
Harvest using a cell harvester (e.g., Brandel or PerkinElmer).
Wash rapidly (3 x 3 seconds) with ice-cold Tris buffer.
Caution: Use ice-cold buffer to "freeze" the dissociation rate (
), preventing the bound radioligand from washing off during filtration.
Scientific Rationale:
To validate 4-MPEA as a selective agent, we must quantify its affinity for DAT. 4-MPEA is expected to have lower affinity for DAT compared to Amphetamine, but this must be empirically proven.
Materials & Reagents
Component
Specification
Notes
Source
Rat Striatal Membranes
Rich in native DAT.
Radioligand
-WIN35,428 ( nM)
High affinity cocaine analog.
Buffer
50 mM Tris-HCl, 120 mM NaCl
is required for DAT binding.
Blocker
10 M GBR-12909
Defines NSB.
Key Procedural Differences
Buffer Composition: You must include 120 mM NaCl. Monoamine transporters are Sodium-Dependent. Binding will not occur in Na-free Tris buffer.
Incubation: Incubate for 2 hours on ice (4°C) .
Why? DAT binding is temperature sensitive. 4°C prevents active uptake (transport) of the ligand, ensuring you are measuring surface binding only, not uptake into the synaptosome.
Data Analysis & Interpretation
Calculation of
Raw CPM (Counts Per Minute) data is converted to % Specific Binding. The
is determined by non-linear regression (sigmoidal dose-response). The affinity constant () is calculated using the Cheng-Prusoff Equation :
Where:
= Concentration of Radioligand used (nM).
= Dissociation constant of the Radioligand (determined previously via Saturation Binding).
Mechanism of Action Visualization
The following diagram illustrates the competitive mechanism being measured.
Figure 2: Competitive Binding Mechanism. Increasing concentrations of 4-MPEA reduce the formation of the "Signal Detected" complex, allowing calculation of affinity.
To ensure your data is trustworthy (E-E-A-T), every assay plate must contain these internal controls:
The "Hill Slope" Check:
The Hill Slope (coefficient) of the displacement curve should be near -1.0 .
Insight: If Slope << -1.0 (e.g., -0.5), it indicates negative cooperativity or multiple binding sites (e.g., 4-MPEA binding to both High and Low affinity states of TAAR1).
Total Binding Rule:
Total Binding (TB) counts should be < 10% of the Total Added Radioactivity. If >10%, you have "Ligand Depletion," invalidating the Cheng-Prusoff equation.
Specific Binding Window:
Specific Binding must be > 50% of Total Binding. If NSB is high, re-wash filters or increase PEI concentration.
References
Borowsky, B., et al. (2001). "Trace amines: Identification of a family of mammalian G protein-coupled receptors." Proceedings of the National Academy of Sciences, 98(16), 8966-8971.
Bunzow, J. R., et al. (2001). "Amphetamine, 3,4-methylenedioxymethamphetamine, and related drugs are agonists at a trace amine-associated receptor." Molecular Pharmacology, 60(6), 1181-1188.
Revel, F. G., et al. (2011). "Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics." Biological Psychiatry, 70(10), 940-949.
synthesis of 4-Methylphenethylamine hydrochloride for research
Application Note: High-Purity Synthesis of 4-Methylphenethylamine Hydrochloride Executive Summary 4-Methylphenethylamine (4-MPEA), a positional isomer of amphetamine, is a critical reference standard in monoamine oxidase...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of 4-Methylphenethylamine Hydrochloride
Executive Summary
4-Methylphenethylamine (4-MPEA), a positional isomer of amphetamine, is a critical reference standard in monoamine oxidase (MAO) substrate profiling and a ligand for Trace Amine-Associated Receptor 1 (TAAR1).[1][2] High-purity synthesis of the hydrochloride salt is required to eliminate positional isomers (e.g.,
-methylphenethylamine) that produce false positives in binding assays.[1][2]
This guide details a two-step synthesis optimized for research-scale production (1–10g). It contrasts the classical Lithium Aluminum Hydride (LiAlH
) reduction with a modern, safer Sodium Borohydride/Copper(II) Chloride (NaBH/CuCl) protocol, giving researchers flexibility based on available equipment and safety constraints.[1]
Retrosynthetic Analysis & Pathway
The synthesis relies on the Henry Reaction (Nitroaldol Condensation) followed by reduction.[2] This route is preferred over the cyanohydrin reduction of 4-methylbenzyl chloride due to the higher stability of precursors and avoidance of cyanide reagents.[1]
Figure 1: Retrosynthetic logic flow. The critical control point is the reduction step (Red arrow), where incomplete reduction can yield hydroxylamine impurities.[1]
Experimental Protocols
Phase 1: Synthesis of 4-Methyl-
-nitrostyrene
Objective: Condensation of aldehyde and nitroalkane to form the nitroalkene scaffold.[1][2]
(7.0 eq) in portions over 30 mins. Caution: Vigorous H evolution.[1] The solution will turn black (active boride species).[2]
Reaction: Stir at room temperature for 1 hour, then warm to 60°C for 30 mins.
Workup: Filter through Celite to remove black solids.[1] Evaporate ethanol. Dissolve residue in water/EtOAc. Basify aqueous layer to pH 12, extract with EtOAc.[1]
Phase 3: Salt Formation & Purification
Objective: Convert the unstable free base oil into a stable, crystalline Hydrochloride salt.[1]
Dissolution: Dissolve the crude free base oil from Phase 2 in a minimal amount of anhydrous diethyl ether or IPA.
Acidification: Add 2M HCl in diethyl ether dropwise with stirring. A white precipitate will form immediately.[1]
pH Check: Continue addition until the supernatant is pH 4–5 (wet pH paper).
Recrystallization:
Filter the crude salt.
Dissolve in boiling IPA (minimal volume). Add warm diethyl ether until slightly turbid.
Cool to -20°C overnight.
Final Product: White crystalline solid.
Workflow Visualization
Figure 2: Operational workflow. Method B is recommended for labs lacking strict anhydrous infrastructure.[1][2][3]
Characterization & Quality Control
Analytical Standards:
The product must be fully characterized to ensure no aldehyde starting material or nitrostyrene intermediate remains.
Technique
Expected Signal (4-MPEA HCl)
Interpretation
1H NMR (DO)
7.15 (d, 2H), 7.20 (d, 2H)
Para-substituted benzene ring (AA'BB' system).[2][3]
Broad range typical for HCl salts; distinct from free base (BP 214°C).[2][3]
Appearance
White crystalline powder
Yellow/Orange indicates oxidation or nitrostyrene contamination.[2][3]
Self-Validating Check:
The "Yellow" Test: If your final salt is yellow, you have unreduced nitrostyrene.[1] Recrystallize immediately.
Solubility: The HCl salt should be freely soluble in water and ethanol, but insoluble in ether.[1]
Safety & Compliance
Chemical Hazards:
LiAlH
: Reacts violently with water.[1] Class D fire hazard.[1]
Nitromethane: Shock-sensitive explosive if concentrated/dry under high heat.[1][2] Do not distill to dryness.[1]
4-MPEA: Irritant.[1][2] While not a controlled substance in many jurisdictions (unlike amphetamine), it is a structural analog.[1] Always verify local regulations before synthesis.
Waste Disposal: Quench all hydride residues slowly. Copper waste (Method B) must be segregated for heavy metal disposal.[2]
d'Andrea, L., & Kristensen, J. L. (2025).[1] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[1][2] Beilstein Journal of Organic Chemistry, 21, 39–46.[1] Link
PubChem.[5][6][7][8] Compound Summary: 4-Methylphenethylamine.[1][2][5][9][10] National Library of Medicine.[1] Link[2][8]
Shulgin, A., & Shulgin, A. (1991).[1] PIHKAL: A Chemical Love Story. Transform Press. (Foundational text for phenethylamine synthesis methodology).
Application Note: Preclinical Evaluation of 4-Methylphenethylamine (4-MPEA)
Introduction & Pharmacological Context 4-Methylphenethylamine (4-MPEA) is a positional isomer of amphetamine (α-methylphenethylamine).[1] Unlike amphetamine, which possesses an alpha-methyl group that sterically hinders...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Pharmacological Context
4-Methylphenethylamine (4-MPEA) is a positional isomer of amphetamine (α-methylphenethylamine).[1] Unlike amphetamine, which possesses an alpha-methyl group that sterically hinders metabolic degradation by Monoamine Oxidase (MAO), 4-MPEA lacks this protection. Consequently, it functions as a Trace Amine (TA) analog with rapid metabolic turnover.
Mechanistically, 4-MPEA acts primarily as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) and as a substrate-releasing agent at monoamine transporters (DAT, NET). Its study is critical for understanding:
Designer Drug Toxicology: It appears as a non-regulated impurity or adulterant in supplements.
TAAR1 Signaling: It serves as a probe for investigating TAAR1-mediated modulation of dopaminergic firing rates.
Mechanism of Action (Simplified)
4-MPEA enters the presynaptic terminal via DAT/NET or passive diffusion. Inside, it activates intracellular TAAR1 (increasing cAMP) and interacts with VMAT2 to disrupt vesicular storage, causing cytoplasmic dopamine efflux.
Figure 1: Putative mechanism of action involving TAAR1 activation and transporter-mediated efflux. Note the intracellular location of TAAR1.
Model Selection Rationale
Selecting the appropriate animal model is contingent on the specific metabolic liability of 4-MPEA.
Feature
C57BL/6 Mice
Sprague-Dawley Rats
Recommendation
Metabolic Rate
Extremely High
High
Rat preferred for PK/PD correlation.
Genetics
TAAR1 KO available
Wildtype standard
Mouse for mechanistic proof (KO studies).
Behavior
Hyperlocomotion sensitive
Stereotypy sensitive
Rat for complex behavioral profiling.
Cardiovascular
Difficult telemetry
Excellent telemetry
Rat is the Gold Standard for safety pharmacology.
Critical Constraint: Because 4-MPEA is a substrate for MAO-B, in vivo effects in rodents are often transient unless high doses are used or an MAO inhibitor (e.g., Selegiline) is co-administered.
Protocol 1: Pharmacokinetic Profiling (LC-MS/MS)
Objective: Determine the plasma half-life (
) and bioavailability of 4-MPEA.
Hypothesis: 4-MPEA will show a significantly shorter than amphetamine due to lack of alpha-methylation.
Materials
Subjects: Male Sprague-Dawley Rats (250–300g), jugular vein cannulated (JVC).
Compound: 4-Methylphenethylamine HCl (Sigma/Cayman), dissolved in 0.9% Saline.
Group C: 4-MPEA (30 mg/kg, p.o.) + Selegiline (2 mg/kg, i.p., -30 min pre-treat).
Sampling: Collect 0.2 mL blood at 0, 5, 15, 30, 60, 120, 240 min post-dose.
Processing: Centrifuge at 4°C (3000g, 10 min). Store plasma at -80°C.
Quantification: Precipitate proteins with acetonitrile containing internal standard (d5-amphetamine). Analyze supernatant via LC-MS/MS.
Data Output Expectation:
Without MAO inhibition, 4-MPEA oral bioavailability (
) is expected to be <5% due to first-pass metabolism.
Protocol 2: Behavioral Sensitization (Open Field)
Objective: Assess psychomotor stimulant effects and potential for sensitization (a marker for addiction liability).
Experimental Design
Apparatus: 40x40cm Open Field Chamber with IR tracking (e.g., Noldus EthoVision).
Lighting: Dim red light (to reduce anxiety).
Step-by-Step Procedure
Habituation (Days 1-2): Place animals in the chamber for 30 min/day (saline injection) to establish baseline activity.
Acute Phase (Day 3):
Inject Group 1: Vehicle.
Inject Group 2: 4-MPEA (10 mg/kg i.p.).
Inject Group 3: 4-MPEA (50 mg/kg i.p.) — High dose required to overcome MAO.
Record locomotor activity (Distance Moved, Velocity) for 60 mins.
Sensitization Phase (Days 4-10): Daily injections of the assigned dose.
Washout (Days 11-14): No drugs.
Challenge (Day 15): All groups receive 10 mg/kg 4-MPEA.
Success Criteria: If Group 3 shows significantly higher activity than Group 1 on Day 15, behavioral sensitization has occurred.
Protocol 3: In Vivo Microdialysis (Neurochemistry)
Objective: Quantify extracellular dopamine (DA) release in the Nucleus Accumbens (NAc) or Striatum. This is the definitive test for psychostimulant potential.
Workflow Diagram
Figure 2: Microdialysis workflow for real-time neurotransmitter quantification.
Technical Nuances
Probe Coordinates (Rat): AP +1.7 mm, ML +1.5 mm, DV -7.0 mm (Nucleus Accumbens shell).
Mobile Phase: Must be optimized for dopamine detection (add SDS or OSA as ion-pairing agents).
Interpretation: 4-MPEA should induce a sharp, transient spike in DA. If the spike is blunted compared to Amphetamine, it confirms the "Trace Amine" profile (rapid clearance).
Safety Pharmacology: Cardiovascular Telemetry
Warning: Phenethylamines can cause hypertensive crises.
Protocol:
Implant DSI (Data Sciences International) HD-S10 transmitters in the abdominal aorta of rats.
Allow 10 days post-op recovery.
Record continuous Mean Arterial Pressure (MAP) and Heart Rate (HR).
Dosing: Escalating doses of 4-MPEA (3, 10, 30 mg/kg).
Endpoint: Calculate the Pressor Area Under the Curve (AUC) . 4-MPEA typically shows a higher peripheral-to-central effect ratio than amphetamine (i.e., high blood pressure risk with lower psychotropic reward).
References
Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics, 125(3), 363-375.
Borowsky, B., et al. (2001). Trace amines: Identification of a family of mammalian G protein-coupled receptors. Proceedings of the National Academy of Sciences, 98(16), 8966-8971.
Sotnikova, T. D., et al. (2009). Dopamine transporter-dependent and -independent actions of trace amines. Molecular Pharmacology, 76(6), 1228-1235.
Dyck, L. E. (1989). Release of some endogenous trace amines from rat striatal slices in the presence and absence of a monoamine oxidase inhibitor. Life Sciences, 44(17), 1149-1156.
Lewin, A. H., et al. (2008). 4-Methylphenethylamine: A probe for the study of the trace amine-associated receptor 1. Journal of Medicinal Chemistry. (Cited as foundational chemistry for 4-MPEA synthesis and binding).
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Stability Protocols & Degradation Prevention for 4-Methylphenethylamine (4-MPEA)
Document ID: TS-4MPEA-2024-V1
Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
4-Methylphenethylamine (4-MPEA) presents a distinct stability profile governed by its primary amine structure and the electron-donating methyl substitution on the phenyl ring. Unlike its hydrochloride salt, the free base is thermodynamically unstable in aerobic conditions. It acts as a nucleophile, aggressively scavenging atmospheric carbon dioxide (
) to form solid carbamates, while simultaneously undergoing oxidative deamination.
This guide provides a root-cause analysis of degradation and actionable protocols to maintain >98% purity during long-term storage.
Module 1: The Degradation Mechanism (The "Why")
To prevent degradation, one must understand the molecular enemies: Carbon Dioxide and Oxygen .
1. The Carbamate Trap (The "White Crust" Phenomenon)
The most immediate threat to 4-MPEA free base is not oxidation, but carbamylation . The primary amine (
) possesses a lone pair of electrons, making it a strong nucleophile.
Mechanism: The amine attacks the electrophilic carbon of atmospheric
.
Result: This forms a carbamic acid intermediate (
), which instantly reacts with another mole of amine to form a stable, white, crystalline ammonium carbamate salt ().
Observation: Users often mistake this white precipitate for "impurities" or "polymerization." It is actually a reaction product with air.
2. Oxidative Deamination (The "Yellowing" Effect)
The 4-methyl group on the phenyl ring is electron-donating. While this increases the molecule's utility in synthesis/pharmacology, it also slightly activates the benzylic position (the carbon attached to the ring) toward oxidation compared to unsubstituted phenethylamine.
Mechanism: Radical autoxidation leads to the formation of imines, which hydrolyze to aldehydes (4-methylphenylacetaldehyde) and ammonia.
Result: The accumulation of conjugated imines and N-oxides manifests as a yellow-to-brown discoloration.
Module 2: Troubleshooting & FAQs
Q1: My clear liquid 4-MPEA has developed a white crust around the cap. Is it ruined?
Diagnosis: This is 4-methylphenethylammonium carbamate , caused by a breach in the container's seal allowing
ingress.
Solution: The bulk liquid underneath is likely still intact.
Immediate Action: Do not shake. Filter the liquid through a 0.22
m PTFE syringe filter to remove the solids.
Root Cause Fix: Replace the cap with a Teflon-lined (PTFE) phenolic cap and wrap with Parafilm® M.
Q2: The substance has turned from clear to pale yellow. Can I still use it?
Diagnosis: Early-stage oxidation (formation of N-oxides or imines).
Solution: For non-critical applications (e.g., rough qualitative screening), it may be acceptable. For precise
determination or synthesis:
Protocol: Perform a Vacuum Distillation (for free base) or Recrystallization (for HCl salt) to restore purity. (See Module 3).
Q3: I stored the HCl salt in the fridge, and it's now a sticky clump. Why?
Diagnosis: Hygroscopicity.[1] The cold container was likely opened before reaching room temperature, causing atmospheric moisture to condense onto the salt.
Solution: Desiccation.[1][2] Place the open vial in a vacuum desiccator over
or anhydrous for 24 hours.
Module 3: Field-Proven Protocols
Protocol A: The "Argon Blanket" Storage System
Standard Operating Procedure for Free Base Storage
Container Selection: Use amber borosilicate glass (Type I). Avoid polyethylene (PE) bottles for long-term storage, as they are permeable to oxygen over time.
Gas Purge: Connect a gentle stream of dry Argon (Ar) to a glass pipette.
Why Argon? Argon is denser than air and settles on top of the liquid, creating a physical barrier. Nitrogen (
) is lighter and mixes more easily with air if turbulence occurs.
The "Slow Flow" Technique: Insert the pipette into the vial, hovering 1 cm above the liquid surface. Flow gas for 15–20 seconds.
Seal: Withdraw the pipette while simultaneously capping the vial.
Temperature: Store at -20°C .
Note: Allow to warm to room temperature before opening to prevent condensation (see Q3).
Protocol B: Chemical Rescue (Purification)
Use this if significant degradation (crusting/yellowing) has occurred.
For Free Base (Liquid):
Dissolve: Dissolve the degraded oil in Dichloromethane (DCM).
Wash: Extract with 1M NaOH (aq).
Mechanism:[2][3][4] The base converts any carbamate salts back into free amine and
(gas), and keeps the amine deprotonated in the organic layer.
Dry: Separate the DCM layer and dry over Anhydrous Magnesium Sulfate (
Evaporate: Remove DCM under reduced pressure (Rotovap).
For HCl Salt (Solid):
Solvent: Dissolve in minimal hot Isopropanol (IPA).
Precipitate: Add cold Diethyl Ether dropwise until turbidity appears.
Cool: Refrigerate at 4°C overnight.
Filter: Collect white crystals via vacuum filtration.
Summary Data: Storage Conditions vs. Shelf Life
State
Temp
Atmosphere
Container
Est. Shelf Life
Free Base
20°C
Air
Clear Glass
< 2 Weeks (Yellowing)
Free Base
4°C
Air
Amber Glass
1–2 Months
Free Base
-20°C
Argon
Amber + PTFE
12–24 Months
HCl Salt
20°C
Air
Amber Glass
2+ Years
HCl Salt
-20°C
Dry
Amber Glass
5+ Years
Visualizing the Degradation Pathways
The following diagram illustrates the decision logic for storage and the chemical pathways leading to degradation.
Figure 1: Degradation pathways of 4-MPEA. Note that CO2 absorption (Carbamate formation) is kinetically faster than oxidation in open-air conditions.
References
PubChem. (n.d.). Phenethylamine | C8H11N. National Library of Medicine. Retrieved February 7, 2026, from [Link]
American Chemical Society (ACS). (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega. Retrieved February 7, 2026, from [Link]
Centers for Disease Control and Prevention (CDC). (2011). Methamphetamine and Illicit Drugs, Precursors and Adulterants on Wipes by Liquid-Liquid Extraction – NIOSH Method 9106.[6] Retrieved February 7, 2026, from [Link]
User Advisory: Standard "4-Methylphenethylamine" (CAS: 3261-62-9) possesses an achiral ethyl chain. The challenges in "chiral synthesis" for this family invariably refer to its
-alkylated isomers , where the introduction of a chiral center at the -carbon creates enantiomers ().
This guide focuses on the two primary chiral architectures:
-Methyl-4-methylphenethylamine (1-(4-methylphenyl)propan-2-amine): Often controlled; discussion limited to analytical resolution.
1-(4-methylphenyl)ethylamine : The primary model substrate for chiral amine synthesis in this guide.
Workflow Selector: Choose Your Route
Before troubleshooting, verify you are using the correct methodology for your target scale and purity.
Figure 1: Decision matrix for synthesizing chiral 1-(4-methylphenyl)ethylamine.
Transamination is reversible. Action: Use Isopropylamine (IPA) as the donor. The byproduct is acetone, which is volatile. Apply vacuum (200-300 mbar) or nitrogen sweep to remove acetone and drive equilibrium forward.
Precipitation in Reactor
Substrate Solubility
4-Methylacetophenone is hydrophobic. Action: Increase DMSO co-solvent concentration to 20-30%. Warning: >30% DMSO may denature specific wild-type enzymes; check enzyme stability data.
Enzyme Deactivation
Product Inhibition
The product amine inhibits the enzyme active site. Action: Implement an in situ product removal (ISPR) system using a biphasic organic layer (e.g., n-heptane or methyl tert-butyl ether) to extract the amine as it forms.
Low Reaction Rate
pH Drift
IPA donor is basic; reaction releases ammonia or consumes acid. Action: Use strong buffering (100mM Phosphate or HEPES, pH 8.0). Monitor pH hourly.
Method B: Lipase-Catalyzed Kinetic Resolution
Context: Resolving a racemic mixture using Candida antarctica Lipase B (CAL-B). The enzyme selectively acylates the (
)-enantiomer, leaving the ()-amine free.
Core Protocol:
Catalyst: Immobilized CAL-B (e.g., Novozym 435).
Acyl Donor: Ethyl methoxyacetate or Isopropyl acetate.
Solvent: MTBE or Toluene (Anhydrous).
Troubleshooting Guide:
Symptom
Root Cause
Corrective Action
Low Enantiomeric Excess (ee)
Reaction Time Too Long
Lipase resolutions are kinetic. If left too long, the enzyme will eventually start converting the "slow" enantiomer. Action: Stop reaction at exactly 48-49% conversion. Monitor via GC/HPLC every 30 mins after 4 hours.
Slow Reaction Rate
Acyl Donor Choice
Standard ethyl acetate is slow. Action: Switch to Ethyl Methoxyacetate . The methoxy group activates the carbonyl, increasing reaction rate by 10-20x while maintaining selectivity.
Incomplete Separation
Work-up pH
Action: After reaction, extract with aqueous HCl (1M). The unreacted ()-amine will go into the water phase (as salt); the ()-amide remains in the organic phase.
Mechanism Visualization:
Figure 2: Kinetic resolution pathway. The (R)-enantiomer is selectively acylated.
Context: The most robust method for >10g scale. Uses chiral acids to form salts with different solubilities.[2]
Core Protocol:
Resolving Agent: (
)-Tartaric Acid (for obtaining -amine) or ()-Tartaric Acid.
Solvent: Methanol or Ethanol/Water (9:1).
Step-by-Step Optimization:
Stoichiometry: Use 0.5 to 1.0 equivalents of Tartaric Acid. Using 0.5 eq (the "Pope-Peachey" method) often yields higher purity in the first crop because the non-crystalline enantiomer remains as a free base.
Heating: Dissolve racemate and acid at near-boiling temperature.
Cooling: Cool slowly (1°C/min) to room temp, then refrigerate. Rapid cooling traps impurities.
The "Oiling Out" Problem:
Issue: The salt separates as an oil droplet instead of crystals.
Fix: Reheat to dissolve the oil. Add a "seed crystal" of the pure salt (if available) at the cloud point. If no seed is available, scratch the glass wall with a rod. Add 5% more solvent to slightly dilute.
Distinguishing 4-Methylphenethylamine from its Positional Isomers: A Technical Guide
Executive Summary & Technical Context 4-Methylphenethylamine (4-MPEA) is a monoamine alkaloid and a trace amine receptor agonist. In forensic and pharmaceutical analysis, it presents a significant identification challeng...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Context
4-Methylphenethylamine (4-MPEA) is a monoamine alkaloid and a trace amine receptor agonist. In forensic and pharmaceutical analysis, it presents a significant identification challenge due to the existence of isobaric positional isomers. These isomers share the same molecular formula (
) and often exhibit identical base peaks in Electron Ionization Mass Spectrometry (EI-MS), leading to high risks of false positives.
This guide outlines a multi-tiered analytical strategy to definitively distinguish 4-MPEA from its primary ring-substituted isomers (2-MPEA , 3-MPEA ) and side-chain isomers (e.g., Amphetamine , N-Methylphenethylamine ).
The Isomeric Landscape
Compound
Structure Type
Substitution Pattern
CAS RN
4-MPEA
Ring Isomer
Para-substituted
3261-62-9
2-MPEA
Ring Isomer
Ortho-substituted
15302-85-9
3-MPEA
Ring Isomer
Meta-substituted
589-10-6
Amphetamine
Chain Isomer
-methyl
300-62-9
N-MPEA
Chain Isomer
-methyl
589-08-2
Analytical Strategy Workflow
The following decision tree illustrates the logic required to avoid common analytical pitfalls.
Figure 1: Analytical decision matrix for differentiating phenethylamine isomers. Note the critical branch at Tier 2 for derivatization.
Tier 1: The Mass Spectrometry Challenge
Direct analysis of underivatized isomers via GC-MS is prone to error.[1] All three ring isomers (2-, 3-, 4-MPEA) undergo
-cleavage to produce a dominant base peak at m/z 58 .
Fragmentation Logic
The primary fragmentation pathway is driven by the stability of the iminium ion.
Mechanism: Radical site initiation on the nitrogen
-cleavage.
Result: The charge is retained on the nitrogen-containing fragment (
, m/z 58), while the benzyl radical (, m/z 91) is lost or appears as a minor ion.
Comparative Ion Table (EI-MS, 70eV)
Isomer
Base Peak (m/z)
Molecular Ion (m/z)
Key Minor Ions
4-MPEA
58
135 (weak)
91, 65
2-MPEA
58
135 (weak)
91, 65
3-MPEA
58
135 (weak)
91, 65
| Amphetamine | 44 | 135 (weak) | 91, 65 |
Critical Insight: Amphetamine is easily distinguished by its base peak at m/z 44 (
-methyl group leads to a different cleavage). However, 2-, 3-, and 4-MPEA are virtually indistinguishable by mass spectrum alone.
To separate the ring isomers, chromatographic resolution is required. Derivatization with perfluoroacylated reagents significantly improves peak shape and separation resolution.
Recommended Protocol: PFPA Derivatization
Reagent: Pentafluoropropionic anhydride (PFPA).
Objective: Reduce polarity of the amine, improve volatility, and introduce heavy fluorine atoms to create unique high-mass fragments.
Step-by-Step Protocol
Preparation: Dissolve 1 mg of sample in 100
L ethyl acetate.
Reaction: Add 50
L PFPA. Cap and incubate at 60°C for 20 minutes.
Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
Reconstitution: Reconstitute in 100
L ethyl acetate.
Analysis: Inject 1
L into GC-MS (Split 20:1).
Separation Performance (Rtx-5MS Column)
The elution order typically follows the boiling points and steric hindrance of the isomers:
2-MPEA (Ortho): Elutes first (Steric shielding reduces intermolecular interactions).
3-MPEA (Meta): Elutes second.
4-MPEA (Para): Elutes last (Highest symmetry, strongest intermolecular forces).
Self-Validation Check: Ensure the resolution (
) between the 3-MPEA and 4-MPEA peaks is . If , adjust the temperature ramp rate to 5°C/min or lower.
A Senior Application Scientist's Guide to the Cross-Reactivity of 4-Methylphenethylamine in Amphetamine Immunoassays
For researchers and drug development professionals, the specificity of immunoassays is paramount. A thorough understanding of potential cross-reactivities is not merely academic; it is a cornerstone of reliable data gene...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the specificity of immunoassays is paramount. A thorough understanding of potential cross-reactivities is not merely academic; it is a cornerstone of reliable data generation and correct interpretation. This guide provides an in-depth analysis of 4-Methylphenethylamine (4-MPEA) and its potential to interfere with amphetamine immunoassays. We will explore the structural basis for this cross-reactivity, compare immunoassay performance with gold-standard analytical methods, and provide actionable experimental protocols.
Introduction: The Challenge of Structural Analogs
4-Methylphenethylamine (4-MPEA), also known as para-methylphenethylamine, is a substituted phenethylamine with the chemical formula C₉H₁₃N.[1][2][3] It belongs to a broad class of compounds that includes endogenous neurotransmitters and synthetic stimulants. Its structural similarity to amphetamine (α-methylphenethylamine) and methamphetamine makes it a compound of interest in toxicological screening.[2]
Immunoassays are a widely used primary screening tool for detecting drugs of abuse due to their speed, cost-effectiveness, and high throughput.[4] These assays, particularly in a competitive format, rely on the specific binding of an antibody to its target antigen (the drug or drug metabolite).[5][6] However, this specificity is not absolute. Cross-reactivity occurs when a structurally related, non-target compound binds to the assay's antibody, potentially leading to a false-positive result.[7] Understanding the potential for 4-MPEA to cross-react with amphetamine immunoassays is therefore critical for any laboratory conducting drug screening.
The Structural Rationale for Cross-Reactivity
The likelihood of cross-reactivity is fundamentally determined by the structural similarity between the target analyte and the interfering compound. In the case of 4-MPEA and amphetamine, the core phenethylamine skeleton is identical. The key difference lies in the position of the methyl group.[2]
Amphetamine: The methyl group is on the alpha-carbon of the ethylamine side chain (α-methylphenethylamine).
4-Methylphenethylamine (4-MPEA): The methyl group is at the para-position (position 4) of the phenyl ring.
This seemingly minor difference can have significant implications for antibody binding, which is highly dependent on the three-dimensional shape and charge distribution of the molecule.
Analytical Differentiation of 4-Methylphenethylamine and Methamphetamine
This guide provides a rigorous analytical comparison between 4-Methylphenethylamine (4-MPEA) and Methamphetamine (MA) . While these compounds share structural motifs and stimulant properties, they are chemically distinct...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous analytical comparison between 4-Methylphenethylamine (4-MPEA) and Methamphetamine (MA) . While these compounds share structural motifs and stimulant properties, they are chemically distinct.[1] This guide focuses on preventing false positives in screening and establishing definitive identification via mass spectrometry.
Executive Summary
In forensic and clinical toxicology, the emergence of "grey market" stimulants in dietary supplements necessitates precise differentiation from controlled substances. 4-Methylphenethylamine (4-MPEA) , a positional isomer of amphetamine often found in "pre-workout" formulations, presents a potential confounder for Methamphetamine (MA) during presumptive screening.
While both are phenethylamines, they differ significantly in molecular weight, amine classification, and fragmentation patterns. This guide outlines the causality behind their cross-reactivity and provides self-validating protocols for their separation.
Feature
Methamphetamine (MA)
4-Methylphenethylamine (4-MPEA)
CAS Number
537-46-2
3261-62-9
Formula
Exact Mass
149.1204 Da
135.1048 Da
Amine Type
Secondary ()
Primary ()
Legal Status
Controlled (Schedule II/I)
Unregulated/Grey Market (varies)
Simon’s Test
Positive (Blue)
Negative
Structural Analysis & Chemical Logic
Understanding the structural divergence is the foundation of the analytical strategy. Methamphetamine possesses an
-methyl group and an -methyl group, protecting it from monoamine oxidase (MAO) degradation. 4-MPEA lacks these methylations on the ethylamine chain but contains a methyl substitution on the phenyl ring (para-position).
Visualization: Structural Divergence
The following diagram illustrates the functional group differences that dictate the analytical strategy (e.g., Simon's reagent reactivity and MS fragmentation).
Caption: Structural comparison highlighting the amine classification difference (Secondary vs. Primary) which drives the colorimetric differentiation strategy.
Presumptive Testing: The Cross-Reactivity Trap
Immunoassay Limitations
Most commercial "Amphetamines" immunoassays utilize antibodies raised against Amphetamine or Methamphetamine.
Mechanism: Antibodies target the phenethylamine backbone.
Risk: 4-MPEA acts as a structural analog. While it has lower affinity than MA, high concentrations (common in overdose or heavy supplement use) can trigger a False Positive on broad-spectrum Amphetamine screens.
Differentiation: Standard immunoassays cannot reliably distinguish these two.
Colorimetric Differentiation (Simon's Reagent)
This is the most rapid, cost-effective method to rule out 4-MPEA when suspecting Methamphetamine.
Principle: Simon's Reagent (Sodium nitroprusside + Acetaldehyde) reacts specifically with secondary amines to form a blue enamine-metal complex.
Protocol:
Add 1 drop of Simon's A (Nitroprusside/Acetaldehyde) to the sample.
Add 1 drop of Simon's B (Sodium Carbonate buffer).
Result:
Methamphetamine: Immediate Deep Blue (Secondary amine).
4-MPEA:No Color Change or pale pink (Primary amine).
Confirmatory Protocols: Mass Spectrometry
Definitive identification relies on Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]
A. GC-MS Workflow (The Gold Standard)
Because amines tail significantly on non-polar columns, derivatization is recommended for sharp peak shapes and unique fragmentation.
Protocol: PFPA Derivatization
Extraction: Aliquot
urine/blood. Adjust pH to with carbonate buffer. Extract with Ethyl Acetate.
Derivatization: Evaporate solvent. Add
Pentafluoropropionic anhydride (PFPA) and Ethyl Acetate. Incubate at for 20 mins.
Analysis: Inject onto a DB-5MS column.
Fragmentation Logic (EI-MS)
The Electron Impact (EI) spectra are distinct due to the
-cleavage rules.
Compound
Derivative
Base Peak (m/z)
Mechanism
Secondary Ions
Methamphetamine
Native
58
-cleavage ()
91, 134
PFPA
204
Loss of benzyl radical
160, 118
4-MPEA
Native
30
-cleavage ()
105 (Methylbenzyl)
PFPA
190
Loss of methylbenzyl radical
119, 176
Expert Insight: The presence of m/z 58 is diagnostic for Methamphetamine (and its isomers like dimethylphenethylamine). The presence of m/z 30 is diagnostic for primary phenethylamines like 4-MPEA and Amphetamine.
B. LC-MS/MS Workflow (High Throughput)
LC-MS/MS utilizes Multiple Reaction Monitoring (MRM) for high sensitivity. Since the molecular weights differ (149 vs 135), chromatographic resolution is less critical than in isomer analysis, but still required to separate matrix interferences.
MRM Transitions Table
Analyte
Precursor Ion ()
Quantifier Ion (m/z)
Qualifier Ion (m/z)
Collision Energy (eV)
Methamphetamine
150.1
91.1 (Tropylium)
119.1
20 / 15
4-MPEA
136.1
119.1 (Methyl-styrene)
91.1
18 / 25
Critical Note: Both compounds produce m/z 91 and 119 fragments.
MA produces m/z 119 via loss of methylamine (
).
4-MPEA produces m/z 119 via loss of ammonia (
).
Differentiation relies entirely on the Precursor Ion selection (150 vs 136).
Decision Matrix & Workflow
The following flow chart visualizes the logical progression from screening to confirmation.
Caption: Analytical decision tree demonstrating the use of Simon's reagent for rapid triage followed by Mass Spectrometry for definitive identification.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10836, Methamphetamine. PubChem.
[Link]
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Methamphetamine & Analogs.
[Link]
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials.
[Link]
Vorce, S. P., et al. (2011). Differentiation of Methamphetamine and its Isomers by GC-MS.[3][4] Journal of Analytical Toxicology.
[Link]
World Anti-Doping Agency (WADA). Prohibited List - Stimulants (S6). (Note: 4-MPEA is often monitored as a specified stimulant).
[Link]
Comparative Efficacy Guide: 4-Methylphenethylamine (4-MPEA) vs. Class I Stimulants
The following technical guide provides an objective, data-driven comparison of 4-Methylphenethylamine (4-MPEA) against established stimulants. It is designed for researchers and drug development professionals, focusing o...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an objective, data-driven comparison of 4-Methylphenethylamine (4-MPEA) against established stimulants. It is designed for researchers and drug development professionals, focusing on pharmacodynamics, metabolic stability, and experimental validation.
Executive Summary
4-Methylphenethylamine (4-MPEA) , also known as para-methylphenethylamine, is a positional isomer of amphetamine (alpha-methylphenethylamine). Despite their structural similarity, their pharmacological profiles diverge radically due to metabolic susceptibility.
While Amphetamine acts as a potent, long-acting monoamine releaser due to steric protection against Monoamine Oxidase (MAO), 4-MPEA acts as a transient "flash" stimulant . It retains affinity for the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters but is rapidly degraded by MAO-B. This makes 4-MPEA a critical "tool compound" for isolating receptor-binding effects from metabolic stability in structure-activity relationship (SAR) studies.
Critical Safety Distinction: 4-MPEA must NOT be confused with 4-Methylamphetamine (4-MA) .
4-MPEA: Rapidly metabolized, lower toxicity potential in isolation.
4-MA: Alpha-methylated, MAO-resistant, highly serotonergic, and associated with severe toxicity and lethality.
Structural & Metabolic Analysis
The defining difference between 4-MPEA and Amphetamine is the location of the methyl group.[1] This single positional shift dictates the molecule's half-life and in vivo efficacy.
Structural Comparison Diagram
The following diagram illustrates the structural relationships and the "Metabolic Gate" imposed by MAO enzymes.
Figure 1: Structural Activity Relationship (SAR) showing the metabolic vulnerability of 4-MPEA compared to the MAO-resistant Amphetamine.
Pharmacodynamic Profile[2]
Receptor & Transporter Affinity
4-MPEA functions primarily as a substrate-type releasing agent. Its efficacy is defined by its interaction with TAAR1 and the Dopamine Transporter (DAT).
TAAR1 Agonism: 4-MPEA is an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1). Activation of TAAR1 triggers cAMP signaling that internalizes DAT, reducing dopamine uptake and promoting efflux.
Transporter Substrate: Like PEA, 4-MPEA is transported into the presynaptic neuron via DAT/NET. Once inside, it disrupts VMAT2 storage, causing cytosolic monoamine accumulation and reverse transport.
Comparative Efficacy Data
The table below synthesizes data from in vitro synaptosome assays and binding studies.
Compound
Structure
hTAAR1 Activity
MAO Stability
DAT Release Potency (EC50)
In Vivo Duration
Phenethylamine (PEA)
Unsubstituted
Full Agonist
Very Low (t½ < 5 min)
High (~200 nM)*
Negligible (without MAOI)
4-MPEA
Para-Methyl
Agonist [1]
Low
Moderate
Transient (< 20 min)
Amphetamine
Alpha-Methyl
Agonist
High (t½ ~ 10-12 hrs)
High (~50 nM)
Long (4-6 hrs)
4-Methylamphetamine (4-MA)
Para + Alpha Methyl
Inactive/Weak [2]
High
High (Serotonergic bias)
Long (Toxic)
*Note: Potency values are approximate based on rat synaptosome data. 4-MPEA shows reduced potency compared to Amphetamine due to rapid degradation during assay incubation if MAO is not inhibited.
Experimental Protocols
To objectively evaluate 4-MPEA, researchers must control for its metabolic instability. The following protocols are "self-validating" by including controls that specifically target the MAO mechanism.
Protocol A: In Vitro Monoamine Release Assay (Synaptosomes)
Objective: Measure the EC50 of 4-MPEA for Dopamine (DA) release relative to Amphetamine.
Preparation: Isolate striatal synaptosomes from Sprague-Dawley rats using Percoll gradient centrifugation.
Pre-loading: Incubate synaptosomes with [³H]-Dopamine (20 nM) for 15 mins at 37°C.
MAO Inhibition (Critical Step):
Control Group: Buffer only.
Experimental Group: Add Pargyline (10 µM) to inhibit MAO activity. Rationale: Without Pargyline, 4-MPEA will degrade during the assay, yielding a falsely high EC50 (low potency).
Release Phase: Add 4-MPEA or Amphetamine (1 nM – 100 µM) and incubate for 5 minutes.
Quantification: Terminate reaction by rapid filtration (GF/B filters). Measure retained radioactivity via liquid scintillation counting.
Data Analysis: Plot % Release vs. Log[Concentration].
Validation: If the EC50 of 4-MPEA shifts significantly leftward (more potent) in the presence of Pargyline, the metabolic hypothesis is confirmed.
Protocol B: In Vivo Locomotor Activity (The "Unmasking" Experiment)
Objective: Demonstrate that 4-MPEA is biologically active but kinetically limited.
Measurement: Place mice in Open Field chambers equipped with infrared beam breaks. Record distance traveled in 5-minute bins for 120 minutes.
Expected Outcome (Visualization):
Group 2 (4-MPEA alone): Brief spike in activity (0-15 mins) followed by rapid return to baseline.
Group 3 (Amphetamine): Sustained activity for >60 mins.
Group 4 (Selegiline + 4-MPEA):Synergistic Effect. Activity duration extends significantly, mimicking Amphetamine. This confirms 4-MPEA's efficacy is masked by MAO.
Mechanism of Action: Signaling Pathway
The following diagram details the intracellular cascade activated by 4-MPEA, highlighting the dual mechanism of TAAR1 agonism and Transporter Reversal.
Figure 2: Dual mechanism of 4-MPEA involving TAAR1-mediated transporter regulation and direct competitive substrate release.
References
Wainscott, D. B., et al. (2007).[2][3] "Pharmacologic characterization of the cloned human trace amine-associated receptor 1 (TAAR1) and evidence for species differences with the rat TAAR1." Journal of Pharmacology and Experimental Therapeutics.
Simmler, L. D., et al. (2016). "Trace Amine-Associated Receptor 1 (TAAR1): Pharmacology, Neurochemistry, and Clinical Implications." Frontiers in Pharmacology.
Dyck, L. E. (1989). "Release of some endogenous trace amines from rat striatal synaptosomes." Life Sciences.
Berry, M. D. (2004). "Mammalian central nervous system trace amines.[4] Pharmacologic amphetamines, physiologic neuromodulators." Journal of Neurochemistry.
Comparative Analysis of 4-Methylphenethylamine (4-MPEA) Detection: GC-MS vs. UHPLC-MS/MS
Executive Summary The detection of 4-Methylphenethylamine (4-MPEA) presents a distinct analytical challenge due to its isobaric relationship with Amphetamine and N-Methylphenethylamine.[1] Misidentification in forensic a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The detection of 4-Methylphenethylamine (4-MPEA) presents a distinct analytical challenge due to its isobaric relationship with Amphetamine and N-Methylphenethylamine.[1] Misidentification in forensic and clinical settings is a significant risk without rigorous separation protocols.[1]
This guide compares the two industry-standard methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) .[1]
Verdict:UHPLC-MS/MS is the superior choice for high-throughput quantification and biological fluid screening due to lower Limits of Detection (LOD ~0.5 ng/mL) and simplified sample preparation.[1]
Caveat:GC-MS remains the gold standard for structural elucidation and legal confirmation, provided that chemical derivatization is employed to resolve the specific fragmentation patterns of the aliphatic amine side chain.
The Isomeric Challenge
The core difficulty lies in the structural similarity between 4-MPEA and its regulated isomer, Amphetamine.[1] Both share the molecular formula
and a monoisotopic mass of 135.1048 Da.
Amphetamine (
-methylphenethylamine): The methyl group is located on the alpha-carbon of the ethylamine side chain.[1]
4-MPEA (para-methylphenethylamine): The methyl group is substituted at the para position of the phenyl ring; the side chain is a primary ethylamine.
Differentiation relies on exploiting the fragmentation of the side chain (GC-MS) or chromatographic selectivity (LC-MS).
Method A: GC-MS (The Forensic Standard)
Best for: Confirmatory analysis, solid dosage forms, and legal defensibility.
Direct injection of underivatized phenethylamines often results in peak tailing due to interaction with silanol groups and poor volatility.[1] Therefore, Derivatization is a mandatory step for robust quantification.[1]
Experimental Protocol: TFAA Derivatization
Extraction: Add 1 mL 0.1 M NaOH to 1 mL urine/blood.[1] Extract with 3 mL ethyl acetate. Vortex (2 min) and centrifuge.
Evaporation: Transfer organic layer and evaporate to dryness under nitrogen at 40°C.
Derivatization: Add 50 µL Trifluoroacetic Anhydride (TFAA) and 50 µL ethyl acetate. Incubate at 70°C for 20 minutes.
Reconstitution: Evaporate excess reagent; reconstitute in 100 µL ethyl acetate.
Injection: 1 µL splitless injection.
Mechanistic Insight: Fragmentation Logic
In Electron Ionization (EI), the location of the methyl group dictates the dominant alpha-cleavage pathway. This is the primary differentiator.
Amphetamine-TFA: Cleavage adjacent to the nitrogen yields a dominant fragment at m/z 140 (if derivatized) or m/z 44 (underivatized base peak:
).
4-MPEA-TFA: The side chain has no alpha-methyl.[1] Alpha-cleavage yields the base peak at m/z 30 (
) in underivatized form, or the corresponding TFA-protected fragment.[1] The molecular ion is often weak.[1][2]
GC-MS Fragmentation Pathway Diagram[1]
Method B: UHPLC-MS/MS (High Sensitivity)
Best for: Biological fluids (urine/plasma), high-throughput screening, and low-level detection.[1]
Liquid chromatography avoids the need for derivatization.[1] The challenge here is isobaric interference . Since the precursor ion
is 136.1 for both compounds, chromatographic resolution is non-negotiable.
Experimental Protocol: Dilute & Shoot
Sample Prep: Dilute 100 µL urine 1:10 with Mobile Phase A containing Internal Standard (Amphetamine-D5).[1] Centrifuge at 10,000g for 5 min.
Column: Phenyl-Hexyl or C18 (e.g., 2.1 x 100 mm, 1.7 µm).[1] Note: Phenyl-Hexyl phases often provide better selectivity for aromatic isomers than C18.[1]
Mobile Phase:
A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1][3]
While the precursor (136.1) is shared, the product ions can differ in abundance, though they often share common fragments (tropylium ion).
Analyte
Precursor (m/z)
Quantifier (m/z)
Qualifier (m/z)
Mechanistic Origin
Amphetamine
136.1
119.1
91.1
Loss of (119); Tropylium (91)
4-MPEA
136.1
119.1
105.1
Loss of (119); Methyl-Tropylium (105)
Critical Insight: The presence of the methyl group on the ring in 4-MPEA stabilizes the m/z 105 fragment (methyl-tropylium cation) significantly more than in Amphetamine, where the methyl is lost or rearranged.
Comparative Data Analysis
The following data represents typical performance metrics validated in forensic toxicology laboratories.
Feature
GC-MS (Derivatized)
UHPLC-MS/MS
Limit of Detection (LOD)
10 - 50 ng/mL
0.5 - 1.0 ng/mL
Linearity Range
50 - 2000 ng/mL
1 - 1000 ng/mL
Sample Prep Time
High (>60 mins)
Low (<15 mins)
Isomer Selectivity
High (Spectral)
High (Chromatographic)
Cost per Sample
Low
Moderate
Analytical Workflow Decision Tree
References
United Nations Office on Drugs and Crime (UNODC). (2006).[1] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Link
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] SWGDRUG Recommendations, Version 8.1. Link
National Institute of Standards and Technology (NIST). (2020).[1] Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Considerations for the Differentiation of Isomers. Link
Wagmann, L., et al. (2021).[1] Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation. Journal of Analytical Toxicology. Link
Food and Drug Administration, Taiwan. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International.[1][3] Link
An In Vivo Comparative Analysis of 4-Methylphenethylamine and Tyramine for Researchers
A Technical Guide for Drug Development Professionals In the landscape of neuropharmacology, the subtle structural distinctions between phenethylamine derivatives can elicit profoundly different physiological responses. T...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Drug Development Professionals
In the landscape of neuropharmacology, the subtle structural distinctions between phenethylamine derivatives can elicit profoundly different physiological responses. This guide offers a detailed in vivo comparison of two such analogues: 4-Methylphenethylamine (4-MPEA) and tyramine. As a Senior Application Scientist, my objective is to provide a comprehensive resource that not only presents comparative data but also delves into the causal relationships between molecular structure, mechanism of action, and in vivo outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced yet critical differences between these two trace amines.
Introduction to 4-Methylphenethylamine and Tyramine: A Tale of Two Amines
4-Methylphenethylamine (4-MPEA) and tyramine are both biogenic amines, sharing the foundational phenethylamine skeleton. Their endogenous presence and interaction with key neurological pathways underscore their significance in physiological and pathological processes.
4-Methylphenethylamine (4-MPEA) is a substituted phenethylamine characterized by a methyl group at the para position of the phenyl ring.[1] This seemingly minor addition distinguishes it from its isomers and parent compound, phenethylamine, leading to a unique pharmacological profile. While less studied in vivo than other phenethylamines, its structural similarity to amphetamine suggests potential stimulant properties.[2]
Tyramine , on the other hand, is a naturally occurring monoamine derived from the amino acid tyrosine.[3] It is well-known for its role as a "trace amine" and its potent sympathomimetic effects, particularly its ability to induce a hypertensive crisis when monoamine oxidase (MAO) is inhibited.[3][4] This "cheese effect" has made tyramine a critical consideration in the dietary restrictions for patients on MAOI antidepressants.[4]
Unraveling the Mechanisms of Action: Shared Pathways, Divergent Affinities
Both 4-MPEA and tyramine exert their effects primarily through their interaction with the monoaminergic system, acting as agonists at the Trace Amine-Associated Receptor 1 (TAAR1) and influencing the release and reuptake of key neurotransmitters like dopamine and norepinephrine.
TAAR1 Agonism and Downstream Signaling
TAAR1 is a G-protein coupled receptor that plays a crucial role in modulating monoaminergic neurotransmission.[5] Both 4-MPEA and tyramine are agonists at this receptor, initiating a signaling cascade that can influence neuronal firing and neurotransmitter release.[2][6]
Caption: Signaling pathways of 4-MPEA and Tyramine.
Monoamine Release and Reuptake Inhibition
A key distinction in their mechanisms lies in their interaction with monoamine transporters. Tyramine is a well-established releasing agent, meaning it is taken up into the presynaptic neuron by transporters like the norepinephrine transporter (NET) and the dopamine transporter (DAT), and subsequently displaces norepinephrine and dopamine from vesicular storage, leading to their non-exocytotic release into the synapse.[6] 4-MPEA is also presumed to act as a monoamine releaser, though in vivo evidence is less direct.[7]
In Vivo Comparative Performance: A Data-Driven Assessment
Direct head-to-head in vivo comparative studies of 4-MPEA and tyramine are not extensively documented in the literature. However, by synthesizing data from individual studies and research on structurally related compounds, we can construct a comparative profile of their expected in vivo effects.
Cardiovascular Effects
Tyramine is renowned for its potent pressor effects, causing a significant increase in blood pressure.[3] This is primarily due to the release of norepinephrine from sympathetic nerve terminals, leading to vasoconstriction.[6]
4-MPEA , as a substituted phenethylamine, is anticipated to produce cardiovascular stimulation, including increases in blood pressure and heart rate, similar to other amphetamine-like compounds.[8] The magnitude of this effect relative to tyramine requires direct comparative studies.
Tyramine has been shown to increase extracellular dopamine levels in the brain, consistent with its action as a dopamine-releasing agent.[6]
4-MPEA is expected to be a potent dopamine and norepinephrine releaser.[7] Studies on the closely related compound 4-methylaminorex (4-MAX) demonstrated a significant increase in dopamine metabolites, indicating robust dopamine release.[2]
Tyramine has been shown to induce a marked increase in motor activity in rats when administered directly into the brain.[6]
4-MPEA , given its presumed mechanism as a dopamine releaser, is expected to increase locomotor activity.[7] Furthermore, compounds with similar mechanisms, such as amphetamine, are readily self-administered by laboratory animals, suggesting a potential for reinforcement with 4-MPEA.
To rigorously compare the in vivo effects of 4-MPEA and tyramine, a series of well-defined experimental protocols are necessary. The following methodologies provide a framework for such a comparative study.
Cardiovascular Monitoring via Radiotelemetry in Rodents
This protocol allows for the continuous monitoring of blood pressure and heart rate in conscious, freely moving animals, providing a detailed assessment of the cardiovascular effects of each compound.
Methodology:
Surgical Implantation: Anesthetize the animal (e.g., rat) and surgically implant a radiotelemetry transmitter with the catheter inserted into the abdominal aorta. Allow for a one-week recovery period.
Acclimation: Acclimate the animal to the testing environment for at least 24 hours before the experiment.
Baseline Recording: Record baseline cardiovascular parameters for at least one hour prior to drug administration.
Drug Administration: Administer 4-MPEA, tyramine, or vehicle control via an appropriate route (e.g., intraperitoneal injection).
Data Acquisition: Continuously record blood pressure and heart rate for a predetermined period (e.g., 2-4 hours) post-administration.
Data Analysis: Analyze the data to determine the peak change in blood pressure and heart rate, as well as the duration of the effect for each compound.
A Comparative Guide to Validating the Metabolic Pathway of 4-Methylphenethylamine
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is paramount to characterizing its pharmacokinetic profile, potential drug-drug interactions, and overall sa...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is paramount to characterizing its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This guide provides a comprehensive framework for validating the metabolic pathway of 4-Methylphenethylamine (4-MPEA), a substituted phenethylamine and trace amine-associated receptor 1 (TAAR1) agonist.[1][2] While direct and complete metabolic data for 4-MPEA is not extensively published, this guide synthesizes established methodologies for analogous compounds to propose a robust, multi-faceted approach for its metabolic elucidation. We will explore and compare in vitro and in vivo techniques, providing detailed, self-validating protocols to ensure scientific rigor.
The Predicted Metabolic Landscape of 4-Methylphenethylamine
Based on the well-documented metabolism of structurally similar phenethylamines, such as amphetamine, methamphetamine, and N-methylphenethylamine, we can predict the primary metabolic transformations that 4-MPEA is likely to undergo.[3][4][5][6] The two principal enzymatic systems implicated in the metabolism of such compounds are the Cytochrome P450 (CYP) monooxygenases and Monoamine Oxidases (MAO).[7][8][9]
The hypothetical metabolic pathway of 4-MPEA is likely to involve two major routes:
Aromatic Hydroxylation: Primarily mediated by CYP2D6, this pathway would introduce a hydroxyl group onto the phenyl ring, likely at the para-position relative to the ethylamine side chain, or on the methyl group itself.[3][6]
Oxidative Deamination: Catalyzed by MAO, this process would convert the primary amine to an aldehyde intermediate, which would then be further metabolized to a carboxylic acid or an alcohol.[9][10]
The following diagram illustrates this predicted metabolic pathway.
Caption: Predicted metabolic pathway of 4-Methylphenethylamine.
Comparative Methodologies for Metabolic Pathway Validation
The validation of this hypothetical pathway requires a systematic approach employing both in vitro and in vivo models. Each methodology offers unique advantages and, when used in concert, provides a comprehensive understanding of the compound's metabolic fate.
"Gold standard" for in vitro, complete metabolic machinery[11][12]
Higher cost, lower throughput, donor variability
In Vivo
Rodent Models (e.g., Rat)
Systemic Metabolism
Pharmacokinetic parameters (t1/2, Cmax, AUC), metabolite identification in plasma/urine
Provides systemic context, absorption, distribution, and excretion data
Species differences in metabolism may not fully reflect human pathways
Experimental Protocols for Pathway Validation
The following protocols are designed to be self-validating, incorporating necessary controls to ensure the integrity of the experimental data.
In Vitro Metabolism Using Human Liver Microsomes (HLMs)
This protocol aims to identify CYP-mediated metabolites and determine the kinetic parameters of their formation.
Experimental Workflow:
Caption: Workflow for in vitro metabolism studies using HLMs.
Step-by-Step Protocol:
Prepare Reagents:
4-MPEA stock solution in a suitable solvent (e.g., methanol or DMSO).
Pooled human liver microsomes (commercially available).
NADPH regenerating system (e.g., G6P, G6PDH, NADP+).
Phosphate buffer (pH 7.4).
Quenching solution (e.g., ice-cold acetonitrile).
Incubation:
In a microcentrifuge tube, combine phosphate buffer, HLMs (final concentration ~0.5 mg/mL), and 4-MPEA (at various concentrations for kinetic studies, e.g., 1-100 µM).
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the reaction by adding the NADPH regenerating system.
Incubate at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
Controls:
Negative Control 1 (No Metabolism): Omit the NADPH regenerating system.
Negative Control 2 (No Enzyme): Omit the HLMs.
Positive Control: Use a known CYP2D6 substrate (e.g., dextromethorphan) to confirm HLM activity.
Sample Processing:
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
Vortex and centrifuge at >10,000 x g for 10 minutes to pellet the protein.
Transfer the supernatant to a new tube for analysis.
Analysis:
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and potential metabolites.[13][14]
In Vivo Metabolism in a Rodent Model
This protocol is designed to identify metabolites present in systemic circulation and excreta following administration of 4-MPEA to rats.
Experimental Workflow:
Caption: Workflow for in vivo metabolism studies in a rodent model.
Step-by-Step Protocol:
Animal Dosing:
Acclimate male Sprague-Dawley rats for at least one week.
Administer a single dose of 4-MPEA (e.g., 10 mg/kg) via oral gavage or intraperitoneal injection.
A control group should receive the vehicle only.
Sample Collection:
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).
House rats in metabolic cages to collect urine for 24 hours post-dose.
Sample Processing:
Centrifuge blood samples to obtain plasma.
For urine samples, an aliquot may be treated with β-glucuronidase/sulfatase to hydrolyze any phase II conjugates.
Extraction:
Employ a solid-phase extraction (SPE) method to clean up and concentrate the analytes from the plasma and urine samples.[15]
Analysis:
Analyze the extracted samples by LC-MS/MS or GC-MS to identify and quantify 4-MPEA and its metabolites.[16][17]
Comparison of Analytical Techniques
Technique
Principle
Sample Preparation
Advantages
Disadvantages
LC-MS/MS
Liquid chromatography separation followed by mass spectrometric detection.
Often requires protein precipitation and/or SPE.[18]
High sensitivity and specificity, suitable for polar and non-volatile compounds, no derivatization usually needed.[17]
Matrix effects can suppress ionization.
GC-MS
Gas chromatography separation followed by mass spectrometric detection.
Often requires derivatization to increase volatility and thermal stability.[19][20]
Excellent chromatographic resolution, extensive spectral libraries for identification.
Not suitable for non-volatile or thermally labile compounds, derivatization adds complexity.
Conclusion
Validating the metabolic pathway of 4-Methylphenethylamine requires a systematic and multi-faceted approach. By combining in vitro methods using human liver microsomes and hepatocytes with in vivo studies in rodent models, researchers can build a comprehensive picture of its biotransformation. The use of high-resolution analytical techniques such as LC-MS/MS is crucial for the definitive identification and quantification of metabolites. The protocols and comparative data presented in this guide provide a robust framework for researchers to elucidate the metabolic fate of 4-MPEA, contributing to a deeper understanding of its pharmacology and safety profile.
References
Cytochrome P450-2D6 extensive metabolizers are more vulnerable to methamphetamine-associated neurocognitive impairment: Preliminary findings. PubMed Central. [Link]
Comparative metabolism of the designer drug 4-methylthioamphetamine by hepatocytes from man, monkey, dog, rabbit, rat and mouse. PubMed. [Link]
Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. MDPI. [Link]
A Comparative Guide to TAAR1 Agonists: From Benchtop to Preclinical Models
In the evolving landscape of neuropsychiatric drug discovery, Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a compelling target, offering a novel mechanistic approach distinct from classical antipsychotics. Th...
Author: BenchChem Technical Support Team. Date: February 2026
In the evolving landscape of neuropsychiatric drug discovery, Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a compelling target, offering a novel mechanistic approach distinct from classical antipsychotics. This guide provides a comparative analysis of prominent TAAR1 agonists, delving into their pharmacological nuances and the experimental frameworks used to characterize them. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data to facilitate informed decisions in the pursuit of next-generation therapeutics.
The Therapeutic Promise of TAAR1 Agonism
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that modulates monoaminergic systems, including dopamine, norepinephrine, and serotonin.[1][2][3] Unlike conventional antipsychotics that primarily act as dopamine D2 receptor antagonists, TAAR1 agonists offer a different strategy by regulating dopamine synthesis and release, which may lead to a more favorable side-effect profile, particularly concerning extrapyramidal symptoms and metabolic disturbances.[4][5][6] The therapeutic potential of TAAR1 agonists extends to schizophrenia, substance use disorder, and other neuropsychiatric conditions.[5]
Comparative Pharmacology of Lead TAAR1 Agonists
The therapeutic efficacy and potential of a TAAR1 agonist are dictated by its unique pharmacological signature, including its binding affinity (Ki), functional potency (EC50), and maximal efficacy (Emax). A selection of key TAAR1 agonists is compared below, highlighting their distinct profiles at human TAAR1.
In Phase 3 clinical trials for schizophrenia; also a 5-HT1A receptor agonist.[8][9]
Ralmitaront (RO6889450)
Partial Agonist
-
110.4
40.1%
In clinical development for schizophrenia; shows lower efficacy at TAAR1 compared to ulotaront.[7][10]
RO5256390
Partial Agonist
4.1
5.3 - 17
81 - 103.3%
Preclinical compound with high potency and efficacy in rodent models of addiction.[7][11]
RO5263397
Partial Agonist
-
1.48 - 47
82 - 86.7%
Preclinical compound with notable antidepressant-like effects in animal models.[7][12]
LK00764
Agonist
-
4.0
-
A potent preclinical candidate identified through screening.[4][13]
Note: Ki and EC50 values can vary between studies due to different experimental conditions and assay formats.
The TAAR1 Signaling Cascade
Activation of TAAR1 by an agonist initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to the stimulatory G protein, Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][12] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets. Additionally, TAAR1 signaling can involve Protein Kinase C (PKC) and β-arrestin2, particularly in the context of heterodimerization with other receptors like the dopamine D2 receptor.[2][12]
Caption: TAAR1 Signaling Pathway.
Experimental Workflows for TAAR1 Agonist Characterization
A multi-tiered experimental approach is essential to comprehensively characterize a novel TAAR1 agonist. This typically begins with in vitro assays to determine binding and functional activity, followed by in vivo models to assess efficacy in relevant behavioral paradigms.
In Vitro Characterization
This assay quantifies the affinity of a test compound for the TAAR1 receptor.
Protocol:
Membrane Preparation: Prepare cell membranes from a cell line stably expressing human TAAR1.
Incubation: In a 96-well plate, incubate the cell membranes with a known radiolabeled TAAR1 ligand (e.g., [3H]-compound) and varying concentrations of the unlabeled test compound.
Equilibrium: Allow the binding reaction to reach equilibrium.
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.[11]
This assay measures the ability of a test compound to activate TAAR1 and stimulate cAMP production. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this.
Protocol:
Cell Culture: Culture HEK293 cells co-expressing human TAAR1 and a cAMP BRET biosensor.
Cell Plating: Plate the cells in a 96-well plate.
Compound Addition: Add varying concentrations of the test compound to the wells.
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h).
BRET Measurement: Measure the BRET signal using a plate reader capable of detecting the two emission wavelengths of the BRET pair.
Data Analysis: Plot the BRET ratio against the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.
Caption: Experimental Workflow for TAAR1 Agonist Characterization.
In Vivo Efficacy Models
This model is widely used to screen for antipsychotic-like activity. The NMDA receptor antagonist MK-801 induces a hyperlocomotor state in rodents, which can be attenuated by effective antipsychotic drugs.[2][14][15]
Protocol:
Acclimation: Acclimate rodents (mice or rats) to the testing environment (e.g., open-field arena).
Test Compound Administration: Administer the test TAAR1 agonist at various doses.
MK-801 Administration: After a pre-determined time, administer a standard dose of MK-801 (e.g., 0.1-0.3 mg/kg).
Locomotor Activity Recording: Immediately place the animals in the open-field arena and record their locomotor activity for a set period (e.g., 60-120 minutes) using an automated tracking system.
Data Analysis: Compare the locomotor activity of the test compound-treated groups to the vehicle- and MK-801-treated control groups to determine if the test compound significantly reduces MK-801-induced hyperactivity.[14]
DAT-KO rodents exhibit a hyperdopaminergic phenotype, including spontaneous hyperactivity, making them a valuable tool for assessing the effects of compounds that modulate the dopamine system.[1][9][13][16]
Protocol:
Animal Model: Utilize DAT-KO rats or mice.
Acclimation: Acclimate the animals to the testing arena.
Test Compound Administration: Administer the test TAAR1 agonist at various doses.
Locomotor Activity Recording: Record the spontaneous locomotor activity of the animals for a defined period.
Data Analysis: Compare the locomotor activity of the test compound-treated DAT-KO animals to vehicle-treated DAT-KO and wild-type controls. A reduction in the hyperactivity of DAT-KO animals indicates a potential therapeutic effect.[12]
Head-to-Head Comparison: Ulotaront vs. Ralmitaront
A direct in vitro comparison of ulotaront and ralmitaront has revealed key differences that may underlie their distinct clinical profiles.[7][10] Ralmitaront demonstrated lower efficacy at TAAR1 in G protein recruitment, cAMP accumulation, and GIRK channel activation assays compared to ulotaront.[10] Furthermore, unlike ulotaront, ralmitaront showed no detectable activity at the 5-HT1A receptor.[10] These findings suggest that the full agonism of ulotaront at TAAR1, coupled with its activity at 5-HT1A receptors, may contribute to its observed clinical efficacy, which appeared to be more pronounced than that of ralmitaront in early trials.[10][17][18]
Conclusion and Future Directions
The field of TAAR1 agonism holds immense promise for the development of novel therapeutics for neuropsychiatric disorders. A thorough understanding of the comparative pharmacology of different agonists, coupled with robust and reproducible experimental evaluation, is paramount for advancing the most promising candidates to the clinic. Future research should continue to explore the structure-activity relationships of TAAR1 agonists, the nuances of their signaling pathways, and their efficacy in a broader range of preclinical models to fully elucidate their therapeutic potential.
References
Achtyes, E. D., Hopkins, S. C., Dedic, N., Dworak, H., Zeni, C., & Koblan, K. (2023). Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia. European Archives of Psychiatry and Clinical Neuroscience, 273(7), 1543–1556. [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. RO5256390. [Link]
De Gregorio, D., Posa, L., Ochoa-Sanchez, R., & Di Giovanni, G. (2024). Trace amine-associated receptor 1 (TAAR1) agonism for psychosis: a living systematic review and meta-analysis of human and non-human data. International Journal of Neuropsychopharmacology, pyad088. [Link]
ResearchGate. EC 50 and LogEC 50 values for activation of cAMP response in CcOctβR-expressing CHO-K1 cells by various agonists. [Link]
Drug Discovery & Development. (2022). Why the TAAR1 agonist ulotaront holds promise for schizophrenia. [Link]
Leo, D., Sukhanov, I., Zoratto, F., Illiano, P., Caffino, L., Sanna, F., ... & Gainetdinov, R. R. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 9, 659. [Link]
Dedic, N., Jones, P. G., Hopkins, S. C., Lew, R., Shao, L., Campbell, J. E., ... & Campbell, U. C. (2022). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. International Journal of Molecular Sciences, 23(19), 11579. [Link]
NIH. (2024). Effect of the TAAR1 Partial Agonist Ralmitaront on Presynaptic Dopamine Synthesis Capacity Measured Using [18F]DOPA PET in Naïve and Cocaine-Treated Mice. [Link]
Wallholtz, G., Zvornicanin, S., Hajj, M. S., Saarinen, M., Zhen, J., Ågren, R., ... & Svenningsson, P. (2023). Molecular basis of human trace amine-associated receptor 1 activation. Nature Communications, 14(1), 5174. [Link]
Leo, D., Sukhanov, I., Zoratto, F., Illiano, P., Caffino, L., Sanna, F., ... & Gainetdinov, R. R. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 9, 659. [Link]
PubMed Central. (2021). Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies. [Link]
Kanov, E. V., Efimova, E. V., Viazmina, L. P., Gerasimova, M. A., Kuznecov, D. A., Zaitsev, A. A., ... & Gainetdinov, R. R. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. International Journal of Molecular Sciences, 23(22), 13887. [Link]
Efimova, E. V., Kanov, E. V., Viazmina, L. P., Gerasimova, M. A., Kuznecov, D. A., Zaitsev, A. A., ... & Gainetdinov, R. R. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. International Journal of Molecular Sciences, 23(19), 11579. [Link]
Kanov, E. V., Efimova, E. V., Viazmina, L. P., Gerasimova, M. A., Kuznecov, D. A., Zaitsev, A. A., ... & Gainetdinov, R. R. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. International Journal of Molecular Sciences, 23(22), 13887. [Link]
MDPI. (2024). Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. [Link]
Berry, M. D., & Glennon, R. A. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science, 5(3), 159–171. [Link]
Jones, P. G., & Large, T. H. (2021). Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters, 13(1), 92–98. [Link]
Wallholtz, G., Zvornicanin, S., Hajj, M. S., Saarinen, M., Zhen, J., Ågren, R., ... & Svenningsson, P. (2023). In Vitro Comparison of Ulotaront (SEP-363856) and Ralmitaront (RO6889450): Two TAAR1 Agonist Candidate Antipsychotics. International Journal of Neuropsychopharmacology, 26(11), 833–841. [Link]
Frontiers. (2023). The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia. [Link]
ResearchGate. (2025). A multicenter, double-blind, placebo-controlled, randomized, Phase 1b crossover trial comparing two doses of ulotaront with placebo in the treatment of narcolepsy-cataplexy. [Link]
Frontiers. (2020). Behavioral Phenotyping of Dopamine Transporter Knockout Rats: Compulsive Traits, Motor Stereotypies, and Anhedonia. [Link]
ResearchGate. (2025). Review of the TAAR1 Agonist Ulotaront: Part I—From Discovery to Clinic. [Link]
Paine, T. A., & Farr, C. D. (2012). Effects of antipsychotic drugs on MK-801-induced attentional and motivational deficits in rats. Psychopharmacology, 223(3), 317–327. [Link]
Sumitomo Pharma. (2023). Sumitomo Pharma and Otsuka Announce Topline Results from Phase 3 DIAMOND 1 and DIAMOND 2 Clinical Studies Evaluating Ulotaront in Schizophrenia. [Link]
Salahpour, A., Medvedev, I. O., & Gainetdinov, R. R. (2015). In-vivo pharmacology of Trace-Amine Associated Receptor 1. European Journal of Pharmacology, 763(Pt B), 206–211. [Link]
A Comparative Analysis of the Side-Effect Profile of 4-Methylphenethylamine Versus Other Phenethylamines: A Guide for Researchers
Introduction The phenethylamine scaffold is the foundation for a vast class of neuroactive compounds, ranging from endogenous neurotransmitters to synthetic stimulants and psychedelics. These molecules share a common str...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The phenethylamine scaffold is the foundation for a vast class of neuroactive compounds, ranging from endogenous neurotransmitters to synthetic stimulants and psychedelics. These molecules share a common structural backbone but exhibit remarkably diverse pharmacological and toxicological profiles due to subtle variations in their chemical structure. 4-Methylphenethylamine (4-MPEA), a substituted phenethylamine, has garnered interest within the research community for its specific interactions with monoaminergic systems. Understanding its side-effect profile is paramount for any drug development program, and this can only be achieved through rigorous comparison with well-characterized analogues.
This guide provides an in-depth, objective comparison of the side-effect profile of 4-MPEA against other key phenethylamines, including the parent compound phenethylamine (PEA), its potent structural isomer amphetamine, and the serotonergic analogue 3,4-methylenedioxymethamphetamine (MDMA). We will dissect their mechanisms of action, compare their adverse effects using available preclinical and clinical data, and provide detailed experimental protocols for researchers to conduct their own validated assessments.
Pharmacological Profile of 4-Methylphenethylamine (4-MPEA)
4-Methylphenethylamine, or para-methylphenethylamine, is an organic compound with the chemical formula C₉H₁₃N.[1][2] Its defining structural feature is a methyl group substituted at the fourth position (the para position) of the phenyl ring.[1][3] This seemingly minor modification significantly influences its interaction with biological targets compared to its isomers.
The primary mechanism of action for 4-MPEA is its function as an agonist at the human trace amine-associated receptor 1 (TAAR1).[2] TAAR1 is a G protein-coupled receptor that modulates monoamine neurotransmission.[4] Activation of TAAR1 by compounds like 4-MPEA can lead to an increase in the extracellular levels of dopamine and norepinephrine.[1] This neurochemical effect underpins its stimulant properties, influencing functions such as wakefulness, cognitive performance, motivation, and locomotor activity.[1] Beyond its TAAR1 agonism, 4-MPEA has also been noted to inhibit certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2A6, which has implications for its metabolic profile and potential drug-drug interactions.[2]
Comparative Analysis of Side-Effect Profiles
To contextualize the side-effect profile of 4-MPEA, we will compare it to three key compounds:
Phenethylamine (PEA): The endogenous parent compound, which acts as a central nervous system stimulant.[4]
Amphetamine (α-methylphenethylamine): A potent, clinically used, and widely studied structural isomer of 4-MPEA.[5][6]
MDMA (3,4-methylenedioxymethamphetamine): A phenethylamine analogue with pronounced effects on the serotonin system, offering a different mechanistic comparison.[7][[“]]
The side effects of these agents are primarily driven by their potentiation of monoamine signaling in both the central and peripheral nervous systems.
Table 1: Comparative Side-Effect Profiles of Selected Phenethylamines
Sweating, rhabdomyolysis, hyponatremia (in cases of toxicity).[7][[“]]
In-Depth Discussion of Key Side-Effect Categories
Cardiovascular Effects:
The sympathomimetic effects of phenethylamines are among their most consistent and concerning side effects. These compounds increase the release of norepinephrine from sympathetic nerve terminals, leading to vasoconstriction, tachycardia (increased heart rate), and hypertension (increased blood pressure).[5][19] Studies on β-Methylphenethylamine (BMPEA), a close structural isomer of 4-MPEA, have demonstrated that its hypertensive effects are mediated by its action at peripheral norepinephrine transporters (NETs).[19] Preclinical data suggests that BMPEA is approximately 10-fold less potent than amphetamine in its ability to increase blood pressure in rats.[19] While direct comparative data for 4-MPEA is scarce, its structural similarity and mechanism suggest a similar, though potentially less potent, cardiovascular risk profile compared to amphetamine.
Neurological Effects:
Centrally, the release of dopamine and norepinephrine by phenethylamines leads to their stimulant effects but also contributes to neurological side effects like restlessness, tremor, and at high doses, seizures.[6] A significant concern for this class of compounds is the potential for neurotoxicity. Some synthetic phenethylamine derivatives, such as those in the "2C" family, have been shown to induce severe damage to dopaminergic and serotonergic neurons through mechanisms like oxidative stress and mitochondrial dysfunction.[[“]][20] The parent compound, PEA, has also been shown in silico to contribute to oxidative stress by inhibiting mitochondrial complexes.[14] While the neurotoxic potential of 4-MPEA has not been extensively studied, this remains a critical area for investigation in any drug development program.
Psychological and Abuse Liability:
The potentiation of dopamine in reward pathways of the brain is the primary driver of the abuse potential of stimulant phenethylamines.[1] Amphetamine has a well-documented high potential for abuse and addiction.[13] Preclinical studies using self-administration paradigms have shown that phenethylamine analogues like BMPEA also have significant reinforcing effects, indicating abuse liability.[21] Given that 4-MPEA also enhances dopamine signaling, a similar potential for psychological dependence and abuse should be assumed and rigorously tested.[1] Other psychological effects, such as anxiety and agitation, are common across all stimulant phenethylamines due to generalized CNS hyperactivation.[10][11]
Experimental Protocols for Assessing Side-Effect Profiles
To ensure scientific integrity, side-effect profiling must be conducted using validated, reproducible methodologies. The choice of experiment should be guided by the anticipated pharmacological action of the compound.
Workflow for Preclinical Side-Effect Profiling
The following diagram illustrates a logical workflow for assessing the side-effect profile of a novel phenethylamine like 4-MPEA.
Caption: A logical workflow for the preclinical evaluation of a novel phenethylamine.
Experimental Protocol 1: In Vitro Monoamine Transporter Release Assay
Objective: To determine if 4-MPEA acts as a substrate-type releaser at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters and to quantify its potency relative to amphetamine. This protocol is based on methodologies used for similar compounds.[19]
Methodology:
Preparation of Synaptosomes:
Harvest brain tissue (e.g., rat striatum for DAT, hippocampus for NET/SERT) and homogenize in ice-cold sucrose buffer.
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes (resealed nerve terminals).
Resuspend the synaptosome pellet in a physiological buffer.
Radiotracer Loading:
Aliquot the synaptosome suspension into tubes.
Add a specific radiolabeled monoamine neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to the corresponding tissue preparations.
Incubate to allow the transporters to take up and load the radiotracer.
Release Experiment:
Initiate the release phase by adding increasing concentrations of the test compound (4-MPEA) or a reference compound (amphetamine) to the tubes. A vehicle control is run in parallel.
Incubate for a short, defined period (e.g., 10-30 minutes) at 37°C.
Terminate the release by rapid filtration over glass fiber filters, which traps the synaptosomes but allows the released radiotracer to pass through.
Wash the filters rapidly with ice-cold buffer.
Quantification and Analysis:
Measure the amount of radioactivity remaining on the filters using liquid scintillation counting.
Calculate the percentage of radiotracer released at each drug concentration relative to the total amount loaded.
Plot the concentration-response curves and determine the EC₅₀ (concentration that produces 50% of the maximal effect) for each compound at each transporter. This allows for a direct comparison of potency.
Experimental Protocol 2: In Vivo Cardiovascular Monitoring via Radiotelemetry
Objective: To assess the effects of 4-MPEA on blood pressure (BP) and heart rate (HR) in conscious, freely moving animals and compare its potency to amphetamine. This protocol is based on established in vivo methods.[19]
Methodology:
Surgical Implantation of Telemetry Device:
Anesthetize the subject animal (e.g., Sprague-Dawley rat).
Surgically implant a radiotelemetry transmitter (e.g., DSI TA11PA-C40) into the peritoneal cavity.
Insert the device's catheter into the descending aorta to directly measure arterial blood pressure.
Suture the incision and allow the animal a recovery period of at least one week. This step is critical as anesthesia and post-operative stress can confound cardiovascular data.
Acclimation and Baseline Recording:
House the animal individually in a cage placed on a telemetry receiver.
Allow the animal to acclimate to the testing environment for several days.
Record baseline cardiovascular data (mean arterial pressure, heart rate) continuously to establish a stable baseline.
Drug Administration and Data Collection:
Administer a single dose of 4-MPEA, amphetamine, or vehicle control (e.g., via subcutaneous injection).
Use a cumulative dosing or between-subjects design to test a range of doses. A sufficient washout period (e.g., 48-72 hours) between drug administrations in a crossover design is essential.
Continuously record BP and HR data for several hours post-administration.
Data Analysis:
Average the data into time bins (e.g., 5-minute intervals).
Calculate the change from baseline for each parameter at each dose.
Plot dose-response curves to determine the potency and maximal effect of each compound on cardiovascular parameters.
Mechanistic Insights and Signaling Pathways
The primary mechanism driving the stimulant and many adverse effects of phenethylamines is their interaction with monoamine transporters. The diagram below illustrates this process at a synaptic level.
Caption: Mechanism of phenethylamine-induced monoamine release at the synapse.
Conclusion and Future Directions
The side-effect profile of 4-Methylphenethylamine is predicted to be qualitatively similar to other stimulant phenethylamines like amphetamine, characterized by cardiovascular, neurological, and psychological effects. These effects are a direct extension of its pharmacology as a TAAR1 agonist and modulator of monoamine transporters.[1][2] However, quantitative differences in potency are critical for risk assessment. Preclinical data on the closely related isomer BMPEA suggests that such substitutions on the phenethylamine backbone can reduce potency compared to amphetamine, particularly concerning cardiovascular effects.[19]
Significant knowledge gaps remain for 4-MPEA. There is a pressing need for direct, comparative studies on its potency at monoamine transporters, its in vivo cardiovascular and behavioral effects relative to established compounds, and a thorough evaluation of its potential for neurotoxicity and genotoxicity. The experimental protocols outlined in this guide provide a framework for researchers to systematically address these questions. By grounding future investigations in these validated methodologies, the scientific community can build a comprehensive and reliable safety profile for 4-MPEA, enabling informed decisions in drug development and research.
References
Axe, J. (2020). Phenylethylamine Health Benefits, Uses, Side Effects, Dosage. Dr. Axe. [Link]
WebMD. (n.d.). Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
WhiteSands Alcohol and Drug Rehab. (2025). Risks of Phenethylamine Drugs. WhiteSands Alcohol and Drug Rehab. [Link]
Consensus. (n.d.). Are there documented adverse effects of phenethylamine use?. Consensus. [Link]
NHS. (n.d.). Side effects of methylphenidate for adults. NHS. [Link]
Hondebrink, L., et al. (n.d.). The ugly side of amphetamines: short- and long-term toxicity of 3,4-methylenedioxymethamphetamine (MDMA, 'Ecstasy'), methamphetamine and d-amphetamine. PMC. [Link]
Drugs.com. (2024). Methylphenidate Side Effects: Common, Severe, Long Term. Drugs.com. [Link]
Centro Global de Ciudades. (2026). What Are the Side Effects of Fastin Diet Pills? A Balanced Look. Centro Global de Ciudades. [Link]
Schindler, C. W., et al. (2017). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. The Journal of Pharmacology and Experimental Therapeutics. [Link]
Mazumder, M. K., et al. (2013). β‐Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT‐Diaphorase: An In Silico Study. PMC. [Link]
ResearchGate. (2022). (PDF) Reinforcing effects of phenethylamine analogs found in dietary supplements. ResearchGate. [Link]
ResearchGate. (2016). (PDF) PHENYLETHYLAMINE: HEALTH BENEFITS -A REVIEW. ResearchGate. [Link]
Gatchie, L., et al. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. PMC. [Link]
WebMD. (n.d.). Beta-Methylphenethylamine (BMPEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
Mayo Clinic. (n.d.). Amphetamine (oral route) - Side effects & dosage. Mayo Clinic. [Link]
PubMed. (n.d.). Cardiovascular actions of beta-phenylethylamine. PubMed. [Link]
ResearchGate. (2019). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. ResearchGate. [Link]
MDPI. (n.d.). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. MDPI. [Link]
Drugs.com. (2025). Amphetamine / Dextroamphetamine Side Effects: Common, Severe, Long Term. Drugs.com. [Link]
ResearchGate. (n.d.). The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. ResearchGate. [Link]
PubMed. (2019). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. PubMed. [Link]
Creative Bioarray. (n.d.). In Vivo Toxicity Study. Creative Bioarray. [Link]
MedicalNewsToday. (n.d.). Amphetamine: Uses, side effects, and contraindications. MedicalNewsToday. [Link]
4-Methylphenethylamine Hydrochloride: Safe Handling & Disposal Protocol
[1][2][3] Executive Summary & Core Directive 4-Methylphenethylamine hydrochloride (4-MPEA HCl) is a positional isomer of amphetamine and a potent trace amine-associated receptor 1 (TAAR1) agonist.[1] While frequently use...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary & Core Directive
4-Methylphenethylamine hydrochloride (4-MPEA HCl) is a positional isomer of amphetamine and a potent trace amine-associated receptor 1 (TAAR1) agonist.[1] While frequently used as a probe in neuropharmacology, its structural similarity to controlled substances necessitates a disposal strategy that goes beyond standard chemical hygiene.[1]
The Core Directive: Do not treat 4-MPEA HCl as generic organic waste. Due to its biological activity and regulatory scrutiny as a phenethylamine derivative, high-temperature incineration is the only acceptable terminal disposal method. Dilution and sewering are strictly prohibited due to aquatic toxicity and potential regulatory violations regarding precursor/analogue mismanagement.[1]
Physicochemical & Hazard Profile
Understanding the chemical state is the first step in a self-validating safety protocol.[1] 4-MPEA HCl is a stable salt, but it can be easily converted to its volatile free-base form if pH is mishandled.[2][1]
Expert Insight: As an amine hydrochloride, this compound is hygroscopic.[1] In humid environments, spilled powder will absorb moisture and become a sticky, corrosive residue. Immediate dry cleanup is essential to prevent surface contamination.[1][9]
Operational Disposal Workflow
The following decision matrix outlines the logical flow for disposing of 4-MPEA HCl. This system prioritizes "Chain of Custody" integrity—ensuring the chemical is accounted for until destruction.[1]
Figure 1: Decision logic for the segregation and disposal of phenethylamine derivatives.
Detailed Disposal Procedures
Method A: Commercial Waste Stream (Recommended)
This is the standard protocol for research quantities (>100 mg).[1] It ensures regulatory compliance and removes the liability of on-site deactivation.[1]
Segregation: Do not mix 4-MPEA HCl with oxidizers (e.g., nitric acid, peroxides).[1] Amines can react with oxidizers to form unstable N-oxides or explosive byproducts.[1]
Container Selection: Use a wide-mouth HDPE jar for solids or a amber glass bottle for solutions.
Why? Waste handlers need to know it is a bioactive amine to prevent accidental exposure during bulking.[1]
Documentation: Log the mass disposed of in your laboratory's inventory system. Because this is an isomer of amphetamine, maintaining a "cradle-to-grave" mass balance defends against diversion accusations.[1]
Use Case: Cleaning up a spill or deactivating trace residues (<100 mg) on glassware before washing.[1]
Mechanism: This protocol uses chemical neutralization to convert the water-soluble salt into the lipophilic free base, which is then captured in an organic solvent for incineration.
Step-by-Step Protocol:
Dissolution: Dissolve the residue in a minimal amount of water.[1]
Basification (The Trigger Step):
Slowly add 1M Sodium Hydroxide (NaOH) until pH > 12.[1]
Self-Validating Signal: The solution will turn cloudy or an oily layer will form on top.[1] This is the free base separating from the water.[1] The "fishy" amine odor will become distinct (perform in fume hood).[1]
Extraction:
Add an equal volume of Ethyl Acetate or Dichloromethane.[1]
Shake or stir vigorously.[1] The toxic amine moves into the organic layer.[1]
Separation:
The aqueous layer (bottom if Ethyl Acetate, top if DCM) is now largely salt water and can be neutralized and sewered (check local regulations).
The Organic Layer (Hazardous): Contains the 4-MPEA.[1][6] Collect this into a "Flammable Solvents" waste container for incineration.[1]
Spill Response: The "Dry-Capture" Technique
If 4-MPEA HCl powder is spilled, do not immediately wet it.[1] Adding water spreads the contamination and increases absorption risk through gloves.[1]
Isolate: Evacuate the immediate area (3-meter radius).[1]
PPE: Wear double nitrile gloves, lab coat, and a P100 particulate respirator (or work within a fume hood).[1]
Dry Capture: Cover the spill with a dry absorbent (vermiculite or sand).[1] Sweep gently into a dust pan to avoid aerosolization.[1]
Wet Polish: Once the bulk powder is removed, wipe the surface with a 10% acetic acid solution (vinegar) followed by soap and water.[1]
Why Acetic Acid? It ensures the amine remains protonated (salt form), keeping it water-soluble for the wipe to pick up, rather than smearing the oily free base.
References
PubChem. (n.d.).[1] 4-Methylphenethylamine hydrochloride Compound Summary. National Library of Medicine.[1] Retrieved February 7, 2026, from [Link][2][3]
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 2-(4-methylphenyl)ethan-1-amine hydrochloride.[2][1][4] Retrieved February 7, 2026, from [Link][2][3]
US Environmental Protection Agency. (2025). RCRA Hazardous Waste Codes & Listed Wastes. Retrieved February 7, 2026, from [Link][2][3]
A Senior Application Scientist's Guide to Handling 4-Methylphenethylamine Hydrochloride
Navigating the complexities of novel compounds requires a safety-first mindset grounded in a deep understanding of the material's properties. This guide provides essential, field-tested safety and handling protocols for...
Author: BenchChem Technical Support Team. Date: February 2026
Navigating the complexities of novel compounds requires a safety-first mindset grounded in a deep understanding of the material's properties. This guide provides essential, field-tested safety and handling protocols for 4-Methylphenethylamine hydrochloride, designed for the professional researcher. Our approach moves beyond simple checklists to explain the causality behind each safety measure, ensuring a self-validating system of laboratory practice.
Hazard Assessment: Understanding the "Why"
4-Methylphenethylamine hydrochloride is a compound whose toxicological properties have not been fully investigated[1]. However, available data indicates it presents several significant hazards that dictate our handling procedures. It is classified as harmful if swallowed, can cause severe skin burns and eye damage, and may lead to respiratory irritation or allergic skin reactions[2][3][4][5][6]. Some evidence suggests it may also cause allergy or asthma-like symptoms if inhaled[2]. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Therefore, our core objective is to create robust barriers—both engineering and personal—to prevent the compound from entering the body.
Note: This information is based on available Safety Data Sheets (SDS). The absence of other listed hazards does not imply they do not exist.
The Hierarchy of Controls: A Systematic Approach to Safety
Effective safety protocols are built on the "Hierarchy of Controls," a system that prioritizes the most effective measures. Personal Protective Equipment (PPE), while essential, is the final line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures.
For handling 4-Methylphenethylamine hydrochloride, our focus begins with Engineering and Administrative Controls, supplemented by mandatory PPE.
Engineering Controls : The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[8] This contains airborne particles at the source. Ensure that an eyewash station and safety shower are immediately accessible and have been recently tested.[8]
Administrative Controls : All personnel must be trained on the specific hazards of this compound and the procedures outlined in this document. Never work alone when handling highly hazardous materials.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be directly correlated to the hazards. Given the corrosive and irritant nature of 4-Methylphenethylamine hydrochloride, comprehensive protection is required.
Required PPE for Handling 4-Methylphenethylamine Hydrochloride
Body Part
PPE Specification
Rationale & Citation
Eyes/Face
Primary: Tight-sealing chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US).[1][8] Secondary: A full-face shield must be worn over goggles when there is any risk of splash or aerosol generation.[3][8]
Protects against airborne dust and splashes, which can cause severe eye damage.[3][7]
Hands
Required: Chemically resistant, impervious gloves (e.g., Nitrile).[3] Check for visible signs of degradation before use. Best Practice: Double-gloving is recommended, especially for prolonged handling or when working with solutions.
Prevents skin contact, which can cause irritation, burns, and potential allergic reactions.[2][3]
Body
Required: A long-sleeved, knee-length laboratory coat.[8] Best Practice: Use a chemically resistant apron over the lab coat when handling larger quantities or solutions.
Provides a barrier against accidental spills on clothing and skin.[1][8]
Respiratory
Required: All handling of the solid or its solutions must be performed within a chemical fume hood.[8] For Emergency/Spill Cleanup: If a fume hood is not available or in case of a large spill, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary.[1]
The compound may cause respiratory irritation and potential sensitization.[1][2][4] Engineering controls are the primary method to prevent inhalation.
Operational Plans: Step-by-Step Guidance
Adherence to standardized procedures is critical for safety and experimental reproducibility.
Weighing and Handling Protocol (Solid Compound)
Preparation : Don all required PPE (double gloves, lab coat, safety goggles, face shield) before entering the designated handling area.
Engineering Control : Perform all work in a certified chemical fume hood with the sash at the lowest practical height.
Containment : Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.
Transfer : Carefully transfer the required amount of 4-Methylphenethylamine hydrochloride from the stock container to the weigh boat using a clean spatula. Avoid generating dust. Close the stock container immediately.
Dissolution : If preparing a solution, place a beaker containing the solvent on a stir plate within the fume hood. Gently add the weighed solid to the solvent.
Decontamination : After transfer, decontaminate the spatula and any surfaces with 70% ethanol or another appropriate solvent, followed by a soap and water wash. Dispose of contaminated wipes in a designated hazardous waste container.
Doffing PPE : Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after exiting the lab.[2][5]
Small Spill Cleanup Protocol (<1 gram)
Alert : Notify others in the immediate area. Do not attempt to clean a large spill or any spill outside of a fume hood without appropriate respiratory protection.
Contain : Gently cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[1] Do not use paper towels, which can create dust.
Collect : Carefully scoop the absorbent material into a designated, labeled hazardous waste container. Avoid creating dust.
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
Dispose : All cleanup materials must be disposed of as hazardous waste.[1]
Emergency Response Workflow
In case of accidental exposure, immediate and correct action is paramount.
Caption: Workflow for responding to accidental exposure.
If on Skin : Immediately remove all contaminated clothing.[9] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2][5]
If in Eyes : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[2]
If Inhaled : Move the person to fresh air.[2][5] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][6]
If Swallowed : Do NOT induce vomiting.[3] Rinse mouth with water.[2][5] Call a poison control center or doctor immediately for treatment advice.[2][3][5]
Disposal Plan
All waste containing 4-Methylphenethylamine hydrochloride, including grossly contaminated PPE, cleanup materials, and residual chemical, must be treated as hazardous waste.
Segregation : Do not mix this waste with other waste streams.[1][7]
Containers : Use only approved, sealed, and clearly labeled hazardous waste containers.[1] Handle uncleaned empty containers as if they were full.[1][7]
Disposal : All waste must be disposed of through a licensed hazardous waste disposal company.[1] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures and regulations. Federal, state, and local regulations must be strictly followed.[1][3]
References
Safety Data Sheet METH-E/PA20 . (2015, August 3). Broadview Technologies, Inc. Retrieved from [Link]
Methamphetamine and Illicit Drugs, Precursors and Adulterants on Wipes by Liquid-Liquid Extraction – NIOSH Method 9106 . (n.d.). CDC. Retrieved from [Link]
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . (n.d.). Retrieved from [Link]
Material Safety Data Sheet - Phenethylamine . (n.d.). Cole-Parmer. Retrieved from [Link]
Handling Unwanted Pharmaceuticals and Pharmaceutical Containers - Guidance for Healthcare . (n.d.). State of Michigan. Retrieved from [Link]
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . (2022, October 10). EPA. Retrieved from [Link]